molecular formula C24H26N2O5 B12432149 3-Hydroxy Carvedilol-d5

3-Hydroxy Carvedilol-d5

Cat. No.: B12432149
M. Wt: 427.5 g/mol
InChI Key: RWDSIYCVHJZURY-SUTULTBBSA-N
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Description

3-Hydroxy Carvedilol-d5 is a useful research compound. Its molecular formula is C24H26N2O5 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H26N2O5

Molecular Weight

427.5 g/mol

IUPAC Name

4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol

InChI

InChI=1S/C24H26N2O5/c1-29-21-8-4-5-9-22(21)30-13-12-25-14-16(27)15-31-24-20(28)11-10-19-23(24)17-6-2-3-7-18(17)26-19/h2-11,16,25-28H,12-15H2,1H3/i14D2,15D2,16D

InChI Key

RWDSIYCVHJZURY-SUTULTBBSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=CC2=C1C3=CC=CC=C3N2)O)O)NCCOC4=CC=CC=C4OC

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=C(C=CC3=C2C4=CC=CC=C4N3)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy Carvedilol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, metabolic pathways, and analytical methodologies related to 3-Hydroxy Carvedilol-d5. This isotopically labeled metabolite of Carvedilol is a critical tool for researchers, scientists, and drug development professionals in pharmacokinetic and metabolic studies.

Core Chemical and Physical Properties

This compound is the deuterium-labeled form of 3-Hydroxy Carvedilol, a metabolite of the widely used beta-blocker, Carvedilol.[1] The incorporation of five deuterium atoms provides a stable isotopic signature, making it an ideal internal standard for quantitative bioanalytical assays.[1]

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of this compound.

Identifier Value Source
Chemical Name 4-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy-d5]-9H-carbazol-3-ol[2][3][4]
CAS Number 1329836-56-7[1][2][3][4][5]
Unlabeled CAS Number 146574-43-8[1][2][5]
Molecular Formula C₂₄H₂₁D₅N₂O₅[1][2][3][4]
Molecular Weight 427.50 g/mol [1][2][3][4]
Accurate Mass 427.2156[2]
Physical Property Value Source
Appearance Greyish Yellow Solid[3][6]
Melting Point 139-142°C (decomposes)[6]
Solubility Soluble in Chloroform, DMSO, Methanol[6]
Storage Conditions 2-8°C, Refrigerator[3]

Metabolic Pathway of Carvedilol

Carvedilol undergoes extensive metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation, mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9.[7][8][9][10][11] This process leads to the formation of several metabolites, including the active 3-hydroxy, 4'-hydroxy, and 5'-hydroxy carvedilol.[7][10] The 4'-hydroxyphenyl metabolite is noted to be approximately 13 times more potent in β-blockade than the parent compound.[7]

The following diagram illustrates the primary metabolic pathway leading to the formation of hydroxylated Carvedilol metabolites.

Carvedilol_Metabolism Metabolic Pathway of Carvedilol Carvedilol Carvedilol Metabolites Hydroxylated Metabolites Carvedilol->Metabolites CYP2D6, CYP2C9 (Aromatic Ring Oxidation) 3-Hydroxy Carvedilol 3-Hydroxy Carvedilol Metabolites->3-Hydroxy Carvedilol 4'-Hydroxy Carvedilol 4'-Hydroxy Carvedilol Metabolites->4'-Hydroxy Carvedilol 5'-Hydroxy Carvedilol 5'-Hydroxy Carvedilol Metabolites->5'-Hydroxy Carvedilol Conjugation Glucuronidation/ Sulfation 3-Hydroxy Carvedilol->Conjugation 4'-Hydroxy Carvedilol->Conjugation 5'-Hydroxy Carvedilol->Conjugation Excretion Excretion (Bile/Feces) Conjugation->Excretion

Caption: Metabolic conversion of Carvedilol to its hydroxylated metabolites.

Experimental Protocols

The quantification of 3-Hydroxy Carvedilol and its deuterated analog in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from published methodologies for the analysis of Carvedilol and its metabolites.[12][13][14][15][16]

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of human plasma, add an appropriate amount of this compound as an internal standard.

  • Vortex the sample for 30 seconds.

  • Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata™-X).[13]

  • Wash the cartridge with an appropriate washing solution (e.g., 2% formic acid in water).

  • Elute the analytes with a suitable elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Column: UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[14]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium formate, pH 3.0 adjusted with 0.1% formic acid).[13][14]

  • Flow Rate: 0.4 mL/min.[16]

  • Injection Volume: 5-15 µL.[15]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[13][14]

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for 3-Hydroxy Carvedilol and this compound.

3. Data Analysis

  • Quantify the concentration of 3-Hydroxy Carvedilol by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • Generate a calibration curve using known concentrations of the analyte to determine the concentration in the unknown samples.

The following diagram illustrates a typical experimental workflow for the quantification of this compound.

Experimental_Workflow LC-MS/MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard (this compound) Plasma->IS SPE Solid-Phase Extraction IS->SPE Evap Evaporation & Reconstitution SPE->Evap LC Liquid Chromatography (Separation) Evap->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the quantification of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy Carvedilol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for 3-Hydroxy Carvedilol-d5. As specific manufacturing protocols for this isotopically labeled metabolite are often proprietary, this document outlines a scientifically grounded, hypothetical approach based on established organic chemistry principles and analytical techniques.

Introduction

This compound is the deuterium-labeled form of 3-Hydroxy Carvedilol, a metabolite of the widely used beta-blocker, Carvedilol. Stable isotope-labeled compounds like this compound are invaluable tools in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides a distinct mass signature, allowing for its use as an internal standard for quantitative analysis by mass spectrometry, thereby improving the accuracy and precision of bioanalytical methods.[1] Deuteration can also influence the metabolic profile of a drug, making it a subject of interest in drug development.[1]

Proposed Synthesis of this compound

The synthesis of this compound is a multi-step process that can be conceptually broken down into the formation of the core 3-hydroxycarbazole structure, introduction of the deuterated side chain, and final coupling.

Synthetic Pathway Overview

The proposed synthetic pathway begins with the synthesis of a protected 3-hydroxycarbazole intermediate, followed by its reaction with a deuterated epoxide, and subsequent deprotection to yield the final product.

Synthesis_Pathway A 3-Methoxycarbazole B 4-(Oxiran-2-ylmethoxy)-3-methoxy-9H-carbazole A->B Reaction with Epichlorohydrin D Protected this compound B->D Coupling C 2-(2-Methoxyphenoxy)ethan-d5-amine C->D Coupling E This compound D->E Demethylation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(Oxiran-2-ylmethoxy)-3-methoxy-9H-carbazole

  • Reaction Setup: To a solution of 3-methoxycarbazole in a suitable aprotic solvent (e.g., N,N-dimethylformamide), add a strong base such as sodium hydride at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Alkylation: Stir the mixture for 30 minutes, then add epichlorohydrin dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4-(oxiran-2-ylmethoxy)-3-methoxy-9H-carbazole.

Step 2: Synthesis of 2-(2-Methoxyphenoxy)ethan-d5-amine

This deuterated intermediate can be synthesized from deuterated starting materials. A possible route involves the reaction of 2-methoxyphenol with a deuterated 2-bromoethanol, followed by conversion of the resulting alcohol to an amine.

Step 3: Coupling Reaction

  • Reaction: Combine 4-(oxiran-2-ylmethoxy)-3-methoxy-9H-carbazole and 2-(2-methoxyphenoxy)ethan-d5-amine in a suitable solvent such as isopropanol.

  • Heating: Heat the mixture to reflux for 8-12 hours.

  • Isolation: Cool the reaction mixture to room temperature, and collect the precipitated product by filtration. Wash the solid with cold isopropanol and dry under vacuum to obtain the protected this compound.

Step 4: Demethylation to this compound

  • Cleavage of Methyl Ether: The methyl ether protecting group on the carbazole ring is cleaved using a reagent like boron tribromide (BBr₃) in a chlorinated solvent (e.g., dichloromethane) at low temperature.

  • Quenching and Purification: The reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure. The residue is then purified by preparative high-performance liquid chromatography (HPLC) to yield the final product, this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Characterization Workflow

Characterization_Workflow Start Synthesized this compound HPLC HPLC Analysis Start->HPLC MS Mass Spectrometry Start->MS NMR NMR Spectroscopy Start->NMR Purity Purity Assessment HPLC->Purity Identity Structural Confirmation MS->Identity Isotopic Isotopic Enrichment MS->Isotopic NMR->Identity Final Characterized Product Purity->Final Identity->Final Isotopic->Final

Caption: Workflow for the characterization of this compound.

Analytical Data

The following tables summarize the expected analytical data for this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

ParameterProposed Value
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Expected Purity >98%

Table 2: Mass Spectrometry (MS) Data

ParameterExpected Value
Ionization Mode Electrospray Ionization (ESI), Positive
Expected [M+H]⁺ m/z 428.2
High-Resolution MS Calculated for C₂₄H₂₂D₅N₂O₅⁺: [Exact Mass]
Isotopic Enrichment Determined by comparing the peak intensities of the d5 and lower deuterated species.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NucleusExpected Observations
¹H NMR Absence of signals corresponding to the five deuterated positions on the side chain. The remaining proton signals will be consistent with the 3-Hydroxy Carvedilol structure.
¹³C NMR Signals consistent with the 3-Hydroxy Carvedilol carbon skeleton. Carbons bearing deuterium may show a characteristic triplet multiplicity due to C-D coupling.
²H NMR A signal corresponding to the deuterium atoms on the side chain, confirming the location of isotopic labeling.
Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a standard HPLC system equipped with a C18 reverse-phase column and a UV detector.

  • Method: Inject the sample and elute with a gradient of acetonitrile and water containing 0.1% formic acid.

  • Analysis: Determine the purity of the compound by integrating the peak area of the main component relative to the total peak area.

Mass Spectrometry (MS)

  • Sample Preparation: Dilute the sample solution from the HPLC preparation further with the mobile phase.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Method: Infuse the sample directly or analyze the eluent from the HPLC.

  • Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) and compare it with the theoretical mass. Analyze the isotopic pattern to confirm the number of deuterium atoms and calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Method: Acquire ¹H, ¹³C, and ²H NMR spectra.

  • Analysis: Analyze the ¹H NMR spectrum to confirm the absence of protons at the labeled positions. Analyze the ¹³C NMR spectrum to confirm the carbon skeleton. Analyze the ²H NMR spectrum to confirm the presence and location of deuterium.

Conclusion

The synthesis and characterization of this compound require a systematic approach involving multi-step organic synthesis and rigorous analytical validation. The proposed methodologies in this guide provide a robust framework for researchers and scientists to produce and characterize this important analytical standard. The use of complementary analytical techniques such as HPLC, MS, and NMR is crucial for ensuring the chemical purity, structural integrity, and isotopic enrichment of the final compound, which are critical for its application in advanced pharmaceutical research.

References

3-Hydroxy Carvedilol-d5 physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, biological relevance, and typical applications of 3-Hydroxy Carvedilol-d5. This information is intended to support research and development activities involving the metabolism and pharmacokinetics of Carvedilol.

Introduction

This compound is the deuterium-labeled form of 3-Hydroxy Carvedilol, a significant metabolite of the drug Carvedilol.[1] Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 receptor blocking activity, widely used in the treatment of hypertension and congestive heart failure.[2][3] The introduction of deuterium atoms (d5) into the molecule provides a stable isotopic label, making it an invaluable tool for quantitative bioanalytical studies, particularly in mass spectrometry-based assays.[1] Deuteration can potentially influence the pharmacokinetic and metabolic profiles of a drug, a factor that is critical in advanced drug development studies.[1]

This guide summarizes the known physicochemical properties of this compound, outlines the metabolic pathway of its parent compound, and illustrates its application in experimental workflows.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is compiled from various chemical suppliers and databases.

PropertyValueReference(s)
Chemical Name 4-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy-d5]-9H-carbazol-3-ol[4]
CAS Number 1329836-56-7[1][4][5]
Molecular Formula C₂₄H₂₁D₅N₂O₅[4][5][6]
Molecular Weight 427.5 g/mol [4][5][6]
Accurate Mass 427.2156[5]
Appearance Solid (Assumed, based on non-deuterated form and typical state of similar compounds)
Purity Typically ≥98% (Varies by supplier)[4]
Solubility Soluble in DMSO, Methanol (Based on common solvents for similar compounds)
Storage Conditions Store at room temperature in the continental US; may vary for other locations.[1]

Biological Context and Metabolism of Carvedilol

Carvedilol undergoes extensive metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation, mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9.[2][7] This process leads to the formation of several metabolites, some of which are pharmacologically active.

Hydroxylation of the phenol ring produces three active metabolites.[7] Among these, the 4'-hydroxyphenyl metabolite is noted to be approximately 13 times more potent in its β-blocking activity than the parent Carvedilol compound.[2][7] The plasma concentrations of these active metabolites are generally about one-tenth of those observed for Carvedilol.[7] 3-Hydroxy Carvedilol is one of the key metabolites formed through this oxidative pathway. The metabolites are subsequently conjugated via glucuronidation and sulfation and are primarily excreted through bile into the feces.[7]

The metabolic pathway from Carvedilol to its hydroxylated metabolites is illustrated below.

Carvedilol_Metabolism Carvedilol Carvedilol Metabolites Hydroxylated Metabolites Carvedilol->Metabolites Aromatic Ring Oxidation (CYP2D6, CYP2C9) Hydroxy_3 3-Hydroxy Carvedilol Metabolites->Hydroxy_3 Hydroxy_4 4'-Hydroxy Carvedilol (Active Metabolite) Metabolites->Hydroxy_4 Hydroxy_5 5'-Hydroxy Carvedilol (Active Metabolite) Metabolites->Hydroxy_5 Conjugation Phase II Metabolism (Glucuronidation, Sulfation) Hydroxy_3->Conjugation Hydroxy_4->Conjugation Hydroxy_5->Conjugation Excretion Excretion (Bile, Feces) Conjugation->Excretion

Metabolic Pathway of Carvedilol.

Experimental Protocols and Methodologies

Detailed, proprietary synthesis protocols for this compound are not publicly available. However, its synthesis would generally follow established methods for preparing Carvedilol and its metabolites, with the introduction of deuterium atoms through a deuterated precursor or reagent at a suitable step. General synthetic strategies for Carvedilol often involve the condensation of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine.[8][9][10]

Application in Bioanalytical Methods:

The primary application of this compound is as an internal standard (IS) in quantitative bioanalytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for the determination of 3-Hydroxy Carvedilol in biological matrices (e.g., plasma, urine).

General LC-MS/MS Protocol Outline:

  • Sample Preparation:

    • A known amount of this compound (Internal Standard) is spiked into the biological sample (e.g., plasma).

    • Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).

    • The sample is centrifuged, and the supernatant is collected.

    • The supernatant may be further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

    • The final extract is evaporated to dryness and reconstituted in the mobile phase for injection.

  • Chromatographic Separation (LC):

    • The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • The analyte (3-Hydroxy Carvedilol) and the internal standard (this compound) are separated from other components on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Detection (MS/MS):

    • The column effluent is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

    • The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

    • The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar ionization effects, correcting for matrix effects and variability in sample processing, thereby ensuring high accuracy and precision.

  • Quantification:

    • The concentration of 3-Hydroxy Carvedilol in the original sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared with known concentrations of the analyte.

The logical workflow for using this compound as an internal standard is visualized below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation & Solid-Phase Extraction Spike->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Peak Area Ratio vs. Cal Curve) MS->Quant Result Final Concentration of 3-Hydroxy Carvedilol Quant->Result

Workflow for quantification using a stable isotope-labeled standard.

References

A Technical Guide to Sourcing and Utilizing 3-Hydroxy Carvedilol-d5 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on sourcing 3-Hydroxy Carvedilol-d5, a deuterated metabolite of the beta-blocker Carvedilol, for research purposes. It includes a list of suppliers, detailed experimental protocols for its quantification in biological matrices, and visualizations of its metabolic pathway and a typical analytical workflow. This document is intended to serve as a valuable resource for researchers in pharmacology, drug metabolism, and related fields.

Introduction to this compound

3-Hydroxy Carvedilol is one of the major metabolites of Carvedilol, a non-selective beta-adrenergic antagonist with alpha-1 blocking activity used in the treatment of heart failure and hypertension. The deuterated analog, this compound, serves as an invaluable tool in pharmacokinetic and metabolic studies. Its primary application is as an internal standard in mass spectrometry-based bioanalytical methods. The deuterium labeling provides a distinct mass shift from the endogenous metabolite, allowing for precise and accurate quantification in complex biological samples.

Sourcing this compound

A critical first step in conducting research with this compound is identifying a reliable supplier. The following table summarizes key information from various suppliers of this research compound. It is advisable to request a Certificate of Analysis (CoA) from the chosen supplier to ensure the quality and purity of the compound.

SupplierProduct Name/NumberCAS NumberMolecular FormulaPurity
MedChemExpress This compound1329836-56-7C₂₄H₂₁D₅N₂O₅>98%
Toronto Research Chemicals (TRC) This compound1329836-56-7C₂₄H₂₁D₅N₂O₅>98%
LGC Standards This compound1329836-56-7C₂₄H₂₁D₅N₂O₅Not specified
Omsynth Lifesciences This compound1329836-56-7C₂₄H₂₁D₅N₂O₅98.40%
Pharmaffiliates This compound1329836-56-7C₂₄H₂₁D₅N₂O₅Not specified
BOC Sciences This compound1329836-56-7C₂₄H₂₁D₅N₂O₅Not specified

Experimental Protocol: Quantification of this compound in Human Plasma using LC-MS/MS

The following protocol is a generalized procedure for the quantification of this compound in human plasma, based on established methods for Carvedilol and its metabolites. As this compound is typically used as an internal standard, this protocol is designed for the quantification of its non-deuterated counterpart, with the deuterated compound added at a known concentration.

Materials and Reagents
  • 3-Hydroxy Carvedilol (analyte)

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation (Solid Phase Extraction)
  • Spiking: To 200 µL of human plasma, add a known concentration of the internal standard, this compound.

  • Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 3-Hydroxy Carvedilol and this compound.

Data Analysis

Quantify the concentration of 3-Hydroxy Carvedilol by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a standard curve prepared in the same biological matrix.

Visualizations

Metabolic Pathway of Carvedilol

The following diagram illustrates the metabolic conversion of Carvedilol to 3-Hydroxy Carvedilol, a reaction primarily catalyzed by cytochrome P450 enzymes in the liver.

Metabolic Pathway of Carvedilol to 3-Hydroxy Carvedilol Carvedilol Carvedilol Metabolite 3-Hydroxy Carvedilol Carvedilol->Metabolite Hydroxylation Enzyme CYP2D6, CYP3A4 Enzyme->Carvedilol

Caption: Metabolic conversion of Carvedilol.

Experimental Workflow for Analysis

This diagram outlines the general workflow for the quantification of 3-Hydroxy Carvedilol in a research setting, utilizing its deuterated analog as an internal standard.

Experimental Workflow for 3-Hydroxy Carvedilol Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike SPE Solid Phase Extraction Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Acquisition LCMS->Data Quant Quantification (Peak Area Ratio) Data->Quant Report Reporting Quant->Report

Caption: Analytical workflow for 3-Hydroxy Carvedilol.

This technical guide provides a foundational understanding for researchers working with this compound. By offering a consolidated resource for sourcing and application, it aims to facilitate more efficient and accurate research in the field of drug metabolism and pharmacokinetics.

Methodological & Application

Application Note: High-Throughput Bioanalytical Method for Carvedilol in Human Plasma using UPLC-MS/MS with 3-Hydroxy Carvedilol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative determination of Carvedilol in human plasma using a rapid and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The use of a stable isotope-labeled internal standard, 3-Hydroxy Carvedilol-d5, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and bioequivalence trials.

Introduction

Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor blocker used in the management of hypertension and heart failure.[1] Accurate quantification of Carvedilol in biological matrices is crucial for pharmacokinetic assessment and clinical monitoring. This application note describes a validated UPLC-MS/MS method for the determination of Carvedilol in human plasma, employing this compound as the internal standard (IS). The method involves a straightforward solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation and sensitive detection by mass spectrometry.

Experimental

Materials and Reagents
  • Carvedilol reference standard

  • This compound (Internal Standard)[2]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (Milli-Q or equivalent)

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Instrumentation
  • UPLC System (e.g., Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., Sciex API 5500)

  • Analytical Column: UPLC C18 (50 x 2.1 mm, 1.7 µm)[3]

Stock and Working Solutions
  • Carvedilol Stock Solution (1 mg/mL): Accurately weigh and dissolve Carvedilol in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Carvedilol stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution to an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation Protocol

A solid-phase extraction (SPE) method is employed for the extraction of Carvedilol and the internal standard from human plasma.

  • Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL polypropylene tube.

  • Internal Standard Spiking: Add 25 µL of the internal standard working solution to each plasma sample, except for the blank samples.

  • Vortexing: Vortex the samples for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.

  • Injection: Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.

UPLC-MS/MS Method

Chromatographic Conditions
ParameterValue
Column UPLC C18 (50 x 2.1 mm, 1.7 µm)[3]
Mobile Phase Acetonitrile: 4.0 mM Ammonium Formate, pH 3.0 (adjusted with 0.1% formic acid) (78:22, v/v)[3]
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 2 minutes
Mass Spectrometric Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V[4]
Source Temperature 500°C[4]
Curtain Gas 30 psi[4]
Nebulizer Gas 55 psi[4]
Collision Gas Medium[4]
MRM Transitions Carvedilol: m/z 407.1 → 100.1[5]this compound: To be optimized, expected m/z 428.2 → [product ion]

Note: The MRM transition for this compound needs to be determined by direct infusion of the standard solution into the mass spectrometer. A potential product ion could be similar to that of Carvedilol or its hydroxylated metabolite.

Method Validation Summary

The method was validated according to regulatory guidelines for bioanalytical method validation.

ParameterResult
Linearity Range 0.05 - 50 ng/mL for Carvedilol[3]
Correlation Coefficient (r²) > 0.99
Intra-batch Precision (%CV) 0.74 - 3.88[3]
Inter-batch Precision (%CV) < 15%
Intra-batch Accuracy (%) 96.4 - 103.3[3]
Inter-batch Accuracy (%) 85 - 115%
Recovery 94 - 99%[3]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL for Carvedilol[3]

Experimental Workflow and Signaling Pathway Diagrams

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma 100 µL Human Plasma spike_is Spike with This compound plasma->spike_is vortex1 Vortex spike_is->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe wash Wash Cartridge spe->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject 5 µL reconstitute->inject uplc UPLC Separation (C18 Column) inject->uplc msms MS/MS Detection (MRM Mode) uplc->msms data Data Acquisition & Processing msms->data

Caption: Bioanalytical workflow for Carvedilol quantification.

Conclusion

This application note details a robust and sensitive UPLC-MS/MS method for the quantification of Carvedilol in human plasma using this compound as an internal standard. The method demonstrates excellent performance in terms of linearity, precision, accuracy, and recovery, making it well-suited for high-throughput analysis in clinical and research settings.

References

Application Note: Quantification of Carvedilol and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a non-selective beta-adrenergic receptor blocker with alpha-1 adrenergic receptor blocking activity, widely used in the treatment of hypertension and heart failure.[1][2] Accurate quantification of carvedilol and its primary metabolites in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for the simultaneous determination of carvedilol and its active metabolite, 4'-hydroxyphenyl carvedilol, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is sensitive, specific, and robust, making it suitable for high-throughput analysis in a clinical or research setting.

Metabolic Pathway of Carvedilol

Carvedilol is extensively metabolized in the liver, primarily through oxidation and glucuronidation, involving several cytochrome P450 (CYP) enzymes.[1][3] The main metabolic pathways include aromatic ring oxidation, side-chain oxidation, and demethylation.[3] Aromatic ring oxidation, predominantly by CYP2D6, results in the formation of active metabolites such as 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol.[3][4] O-desmethylcarvedilol, another active metabolite, is formed through demethylation, mainly catalyzed by CYP2C9.[3]

Carvedilol_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Carvedilol Carvedilol Oxidation Aromatic Ring Oxidation Carvedilol->Oxidation CYP2D6 Demethylation O-Demethylation Carvedilol->Demethylation CYP2C9 Glucuronidation Glucuronidation (UGT1A1, UGT2B4, UGT2B7) Carvedilol->Glucuronidation Metabolite1 4'-hydroxyphenyl carvedilol (Active) Oxidation->Metabolite1 Metabolite2 5'-hydroxyphenyl carvedilol (Active) Oxidation->Metabolite2 Metabolite3 O-desmethylcarvedilol (Active) Demethylation->Metabolite3 Metabolite1->Glucuronidation Metabolite2->Glucuronidation Metabolite3->Glucuronidation Conjugates Glucuronide Conjugates (Inactive) Glucuronidation->Conjugates

Caption: Metabolic pathway of Carvedilol.

Experimental Protocols

This section details the materials and methods for the quantification of carvedilol and 4'-hydroxyphenyl carvedilol in human plasma.

Materials and Reagents
  • Carvedilol and 4'-hydroxyphenyl carvedilol reference standards

  • Deuterated carvedilol and 4'-hydroxyphenyl carvedilol as internal standards (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid and ammonium formate

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX) or liquid-liquid extraction (LLE) solvents (e.g., diethyl ether, ethyl acetate)[5][6]

Instrumentation
  • A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation

Two common methods for plasma sample preparation are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 1: Solid-Phase Extraction (SPE) [6][7]

  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 100-500 µL of human plasma, add the internal standard solution. Vortex and load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) [5][8]

  • Sample Preparation: To 0.5 mL of plasma, add the internal standard and 0.5 mL of 1 M sodium hydroxide solution.[5]

  • Extraction: Add 3 mL of an extraction solvent mixture (e.g., diethyl ether and ethyl acetate, 3:1 v/v).[5] Vortex for 5 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.

  • Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a nitrogen stream.

  • Reconstitution: Reconstitute the dried extract in the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.[9]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous solution containing a buffer like ammonium formate with formic acid.[9]

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Operate the mass spectrometer in the positive ion electrospray mode. Use Multiple Reaction Monitoring (MRM) for quantification.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plasma Human Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Method 1 LLE Liquid-Liquid Extraction (LLE) Add_IS->LLE Method 2 Evaporation Evaporation to Dryness SPE->Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

References

Application Note: Quantitative Analysis of 3-Hydroxy Carvedilol-d5 in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sample preparation and quantification of 3-Hydroxy Carvedilol in human urine using 3-Hydroxy Carvedilol-d5 as an internal standard. The method involves an enzymatic hydrolysis step to cleave glucuronide conjugates, followed by a robust solid-phase extraction (SPE) procedure for sample cleanup and concentration. The final analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing high sensitivity and selectivity for therapeutic drug monitoring and pharmacokinetic studies.

Introduction

Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1 adrenergic blocking activity, widely used in the treatment of hypertension and congestive heart failure. It is extensively metabolized in the body, with one of the primary metabolites being 3-Hydroxy Carvedilol. A significant portion of these metabolites are excreted in the urine as glucuronide conjugates.[1][2] To accurately quantify the total amount of 3-Hydroxy Carvedilol, an enzymatic hydrolysis step is essential to liberate the parent metabolite from its conjugated form.[1][2] The use of a stable isotope-labeled internal standard, this compound, ensures accurate and precise quantification by compensating for matrix effects and variability in sample preparation and instrument response.

This protocol details a reliable and reproducible method for the preparation of urine samples for the analysis of 3-Hydroxy Carvedilol, providing researchers, scientists, and drug development professionals with a comprehensive guide for their analytical needs.

Experimental

Materials and Reagents
  • 3-Hydroxy Carvedilol and this compound standards

  • β-glucuronidase from Helix pomatia (Type H-2, Sigma-Aldrich or equivalent)

  • Sodium Acetate Buffer (0.1 M, pH 5.0)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (18 MΩ·cm)

  • Solid-Phase Extraction (SPE) Cartridges (Oasis HLB, 30 mg, 1 cc, or equivalent)

  • Human Urine (drug-free)

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical Column (e.g., C18, 50 x 2.1 mm, 1.8 µm)

Sample Preparation Workflow

SamplePrepWorkflow Urine 1. Urine Sample (1 mL) IS 2. Add Internal Standard (this compound) Urine->IS Buffer 3. Add Sodium Acetate Buffer (pH 5.0) IS->Buffer Enzyme 4. Add β-glucuronidase Buffer->Enzyme Incubate 5. Incubate at 37°C for 4 hours Enzyme->Incubate SPE_Load 7. Load Sample Incubate->SPE_Load SPE_Condition 6. Condition SPE Cartridge (Methanol, then Water) SPE_Condition->SPE_Load SPE_Wash 8. Wash Cartridge (5% Methanol in Water) SPE_Load->SPE_Wash SPE_Elute 9. Elute with Methanol SPE_Wash->SPE_Elute Evaporate 10. Evaporate to Dryness SPE_Elute->Evaporate Reconstitute 11. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 12. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the preparation of urine samples for 3-Hydroxy Carvedilol analysis.

Detailed Protocol
  • Sample Thawing and Spiking:

    • Thaw frozen urine samples at room temperature.

    • Vortex mix the samples for 10 seconds.

    • To 1 mL of urine in a polypropylene tube, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Enzymatic Hydrolysis:

    • Add 500 µL of 0.1 M Sodium Acetate Buffer (pH 5.0) to the sample.

    • Add 20 µL of β-glucuronidase solution (approximately 2000 units).

    • Vortex mix for 10 seconds.

    • Incubate the mixture at 37°C for 4 hours to ensure complete hydrolysis of the glucuronide conjugates.[3]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

    • Loading: Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.

    • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

LC Parameters
ParameterValue
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, hold for 0.9 min
MS/MS Parameters
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
3-Hydroxy Carvedilol423.2222.10.13025
This compound428.2227.10.13025

Note: MS/MS parameters should be optimized for the specific instrument being used.

LC-MS/MS Workflow Diagram

LCMSWorkflow Sample Prepared Sample LC Liquid Chromatograph (Separation) Sample->LC ESI Electrospray Ionization (Ion Formation) LC->ESI MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Q2) (Fragmentation) MS1->CID MS2 Quadrupole 3 (Q3) (Product Ion Selection) CID->MS2 Detector Detector (Signal Acquisition) MS2->Detector Data Data System (Quantification) Detector->Data

Caption: Schematic of the LC-MS/MS analytical workflow.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of carvedilol and its metabolites in urine, based on published literature. These values can be used as a benchmark for method validation.

Table 1: Method Performance Characteristics
ParameterCarvedilol4'-Hydroxyphenyl Carvedilol5'-Hydroxyphenyl CarvedilolReference
Linearity Range (ng/mL) 0.75 - 753.0 - 753.0 - 75[1]
LOD (ng/mL) 0.300.750.75[1]
LOQ (ng/mL) 0.753.03.0[1]
Recovery (%) 80.1 - 97.880.1 - 97.880.1 - 97.8[1]
Intra-day Precision (%RSD) 1.86 - 11.51.86 - 11.51.86 - 11.5[1]
Inter-day Precision (%RSD) 0.70 - 1.710.70 - 1.710.70 - 1.71[1]
Table 2: Dispersive Micro-Solid Phase Extraction Performance for Carvedilol
ParameterValueReference
LOD (µg/L) 0.1[4]
LOQ (µg/L) 0.3[4]
Precision (%RSD) < 9.6[4]
Recovery (%) 73.7 - 81.3[4]

Conclusion

The described method provides a robust and reliable approach for the quantitative analysis of 3-Hydroxy Carvedilol in human urine. The protocol, which includes enzymatic hydrolysis and solid-phase extraction, coupled with sensitive and selective LC-MS/MS detection, is well-suited for applications in clinical research and drug development. The use of a deuterated internal standard ensures high accuracy and precision of the results. Proper method validation should be performed in accordance with regulatory guidelines to ensure the suitability of the method for its intended purpose.

References

Application Note: Solid-Phase Extraction of Carvedilol and its Metabolites from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of carvedilol and its active metabolite, 4'-hydroxyphenyl carvedilol, in human plasma. The protocol employs a solid-phase extraction (SPE) technique for sample clean-up and concentration, followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method provides high recovery and minimal matrix effects, making it suitable for regulated bioanalytical studies, including pharmacokinetic and bioequivalence trials. A detailed step-by-step protocol, method validation data, and a streamlined workflow are provided for researchers, scientists, and drug development professionals.

Introduction

Carvedilol is a non-selective beta- and alpha-1 adrenergic receptor antagonist used in the treatment of hypertension and congestive heart failure. It is extensively metabolized in the body, with one of its primary active metabolites being 4'-hydroxyphenyl carvedilol. Accurate measurement of both the parent drug and its active metabolites in plasma is crucial for pharmacokinetic profiling and bioequivalence assessment.

Solid-phase extraction (SPE) is a highly effective sample preparation technique that offers significant advantages over traditional methods like liquid-liquid extraction (LLE) or protein precipitation.[1][2] It provides cleaner extracts by efficiently removing endogenous plasma components such as proteins and phospholipids, which can interfere with LC-MS/MS analysis and cause ion suppression.[3] This note describes a validated SPE protocol using a polymeric reversed-phase sorbent for the extraction of carvedilol and 4'-hydroxyphenyl carvedilol from human plasma, ensuring high analyte recovery and reproducible results.[1][4]

Experimental

Materials and Reagents
  • SPE Cartridges: Waters Oasis MCX (Mixed-Mode Cation Exchange) or Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges.[2][3]

  • Analytes: Carvedilol and 4'-Hydroxyphenyl Carvedilol reference standards.

  • Internal Standard (IS): Abacavir or deuterated carvedilol are suitable internal standards.[1][4]

  • Reagents: HPLC-grade methanol, acetonitrile, formic acid, and ammonium formate.[2][4] Ultrapure water.

  • Equipment: SPE vacuum manifold, sample concentrator (e.g., nitrogen evaporator), vortex mixer, centrifuge, and an LC-MS/MS system.

Sample Preparation Workflow

The overall workflow for plasma sample preparation using solid-phase extraction is illustrated below. This process involves sample pre-treatment, conditioning of the SPE sorbent, sample loading, washing to remove interferences, and finally, eluting the analytes of interest.

SPE_Workflow cluster_Pre Sample Pre-treatment cluster_SPE Solid-Phase Extraction (SPE) cluster_Post Post-Elution cluster_Analysis Analysis Plasma 500 µL Human Plasma Add_IS Add Internal Standard (e.g., Abacavir) Plasma->Add_IS Vortex_Mix Vortex Mix Add_IS->Vortex_Mix Load_Sample 3. Load Pre-treated Sample Vortex_Mix->Load_Sample Condition 1. Condition Sorbent (Methanol) Equilibrate 2. Equilibrate Sorbent (Water) Condition->Equilibrate Equilibrate->Load_Sample Wash_1 4. Wash (Aqueous) Remove polar interferences Load_Sample->Wash_1 Wash_2 5. Wash (Organic) Remove lipids Wash_1->Wash_2 Elute 6. Elute Analytes (e.g., ACN/Formic Acid) Wash_2->Elute Evaporate Evaporate to Dryness (Under Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS Inject into LC-MS/MS Reconstitute->LCMS

Caption: Workflow for SPE of Carvedilol from Plasma.

Detailed SPE Protocol (Oasis MCX)

This protocol is adapted from a validated method for carvedilol and its 4-OH metabolite.[2]

  • Sample Pre-treatment:

    • Pipette 500 µL of human plasma into a clean centrifuge tube.

    • Spike with an appropriate amount of internal standard (e.g., Abacavir).

    • Vortex the sample for 30 seconds.

  • SPE Cartridge Conditioning:

    • Place Oasis MCX cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1.0 mL of methanol.

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridges by passing 1.0 mL of ultrapure water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned and equilibrated cartridge.

    • Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approx. 1-2 mL/min).

  • Washing Steps:

    • Wash the cartridge with 1.0 mL of 2% formic acid in water to remove polar impurities.

    • Wash the cartridge with 1.0 mL of methanol to remove non-polar, interfering lipids.

  • Elution:

    • Elute carvedilol, its metabolite, and the internal standard by passing 1.0 mL of a 5% ammonia solution in methanol into a clean collection tube.

  • Dry-Down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 200 µL of the mobile phase (e.g., acetonitrile and 0.1% formic acid in water, 70:30 v/v).[1]

    • Vortex briefly and transfer to an autosampler vial for analysis.

LC-MS/MS Analytical Conditions
  • LC Column: Discovery C8 (50 x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (70:30 v/v).[1]

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).[4]

  • MS Detection: Multiple Reaction Monitoring (MRM).[1]

Results and Data

The described SPE protocol, when coupled with LC-MS/MS, yields excellent quantitative performance. The validation data summarized below demonstrates the method's suitability for bioanalytical applications.

Table 1: Linearity and Sensitivity

This table shows the linear range and lower limit of quantification (LLOQ) for carvedilol and its metabolite.

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation (r²)
Carvedilol0.05 - 1000.05 - 0.5>0.999
4'-OH Carvedilol0.01 - 400.01 - 0.3>0.999
Data compiled from multiple sources.[1][4]
Table 2: Recovery and Matrix Effects

Extraction recovery and matrix effects are critical parameters for validating a bioanalytical method. High recovery and minimal matrix effect indicate an efficient and reliable extraction process.

AnalyteExtraction Recovery (%)Internal Standard Recovery (%)Matrix Effect
Carvedilol78.9 - 99%85.2 - 99%Negligible
4'-OH Carvedilol83.3 - 94%85.2 - 99%Negligible
Data compiled from multiple sources.[1][4]
Table 3: Precision and Accuracy

The precision (expressed as %CV) and accuracy of the method are assessed at multiple quality control (QC) concentrations.

AnalyteConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Carvedilol LLOQ, Low, Mid, High3.37 - 9.533.31 - 6.9196.4 - 103.3
4'-OH Carvedilol LLOQ, Low, Mid, High4.76 - 7.015.23 - 6.6496.4 - 103.3
Data compiled from multiple sources.[1][4]

Alternative Simplified Protocol (Oasis HLB)

For high-throughput environments, a simplified 3-step SPE protocol using Oasis HLB sorbent can be employed.[5][6] This protocol eliminates the conditioning and equilibration steps, saving time and solvent.[6]

Simple_SPE_Workflow cluster_SPE_Simple Simplified 3-Step SPE Protocol cluster_Post_Simple Post-Elution & Analysis Load_Sample 1. Load Sample (Plasma diluted with 4% H3PO4) Wash 2. Wash (5% Methanol) Load_Sample->Wash Elute 3. Elute (90:10 ACN:MeOH) Wash->Elute Dilute Dilute Eluate with Water Elute->Dilute Inject Inject into LC-MS/MS Dilute->Inject

Caption: Simplified 3-Step SPE Workflow using Oasis HLB.

This streamlined protocol involves directly loading a pre-treated sample (e.g., plasma diluted with acid), washing with a weak organic solvent, and eluting with a strong organic solvent.[7] This approach provides excellent recoveries (≥80%) and low matrix effects (≤15%) for a wide range of compounds.[3]

Conclusion

The solid-phase extraction method detailed in this application note provides a reliable, sensitive, and robust procedure for the simultaneous quantification of carvedilol and its active 4'-hydroxyphenyl metabolite from human plasma. The method demonstrates high recovery, negligible matrix effects, and excellent precision and accuracy, meeting the stringent requirements for bioanalytical method validation.[1][4] The protocol can be successfully applied to pharmacokinetic and bioequivalence studies, providing high-quality data for drug development and clinical research professionals. Furthermore, the availability of simplified 3-step protocols offers a high-throughput alternative for laboratories with demanding sample loads.[5]

References

Application Notes and Protocols for the Liquid-Liquid Extraction of 3-Hydroxy Carvedilol-d5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, widely used in the treatment of hypertension and heart failure.[1][2] Its metabolism is extensive, primarily occurring in the liver through oxidation and glucuronidation, involving cytochrome P450 enzymes like CYP2D6 and CYP2C9.[1][3] The main metabolic pathways include aromatic ring oxidation, which produces hydroxylated active metabolites such as 4'- and 5'-hydroxycarvedilol, and demethylation.[3] 3-Hydroxy Carvedilol is one of the metabolites formed. For pharmacokinetic and metabolic studies, a deuterated internal standard, 3-Hydroxy Carvedilol-d5, is often employed to ensure accurate quantification by compensating for matrix effects and variations in sample processing.[4]

This document provides a detailed protocol for the liquid-liquid extraction (LLE) of this compound from a biological matrix, typically human plasma. LLE is a robust and widely used sample preparation technique for the isolation of drugs and their metabolites from complex biological samples prior to analysis by methods such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[5]

Experimental Protocol: Liquid-Liquid Extraction of this compound from Human Plasma

This protocol outlines a standard procedure for the extraction of this compound. Optimization may be required based on the specific analytical instrumentation and matrix used.

Materials and Reagents:

  • Human plasma (blank)

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., a structural analog of Carvedilol)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)[2]

  • Formic acid (analytical grade)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • HPLC or UPLC system coupled with a tandem mass spectrometer

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the plasma samples to ensure homogeneity.

  • Spiking of Internal Standard:

    • To a 200 µL aliquot of the plasma sample in a microcentrifuge tube, add 20 µL of the internal standard solution.

    • Vortex briefly to mix.

  • Protein Precipitation and pH Adjustment (Optional but Recommended):

    • Add 200 µL of cold methanol to the plasma sample to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean microcentrifuge tube.

    • To enhance extraction efficiency for basic compounds like Carvedilol and its metabolites, adjust the pH of the supernatant to a basic pH (e.g., pH 9-10) using a suitable buffer or a dilute solution of ammonium hydroxide.

  • Liquid-Liquid Extraction:

    • Add 1 mL of ethyl acetate to the prepared plasma sample (or supernatant).

    • Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte from the aqueous phase to the organic phase.

    • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Isolation of the Organic Layer:

    • Carefully aspirate the upper organic layer (ethyl acetate) and transfer it to a clean tube. Be cautious not to disturb the aqueous layer or the protein pellet at the interface.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the HPLC/UPLC analysis (e.g., a mixture of acetonitrile and water with 0.1% formic acid).

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject an appropriate volume (e.g., 5-10 µL) into the HPLC-MS/MS system for analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of Carvedilol and its metabolites using LLE followed by LC-MS/MS. These values are illustrative and may vary depending on the specific laboratory conditions and instrumentation.

ParameterCarvedilol4'-Hydroxyphenyl Carvedilol
Linearity Range 0.050 - 50.049 ng/mL[5]0.050 - 10.017 ng/mL[5]
Lower Limit of Quantification (LLOQ) 0.050 ng/mL[5]0.050 ng/mL[5]
Extraction Recovery 83.94% - 91.67%[2]Not explicitly stated, but method showed consistent recovery[5]
Matrix Effect (Mean Matrix Factor) 0.859 - 0.975[5]0.845 - 1.149[5]
Precision (%RSD) < 15%[5]< 15%[5]
Accuracy (% Bias) Within ±15%[5]Within ±15%[5]

Diagrams

Carvedilol Signaling and Metabolic Pathway

Carvedilol_Pathway carvedilol Carvedilol adrenergic_receptors Alpha-1 and Beta-Adrenergic Receptors carvedilol->adrenergic_receptors metabolism Hepatic Metabolism (CYP2D6, CYP2C9) carvedilol->metabolism g_protein G-Protein Signaling adrenergic_receptors->g_protein vasodilation Vasodilation adrenergic_receptors->vasodilation adenylate_cyclase Adenylate Cyclase Inhibition g_protein->adenylate_cyclase camp Decreased cAMP adenylate_cyclase->camp heart_rate Reduced Heart Rate camp->heart_rate metabolites Metabolites (e.g., 3-Hydroxy Carvedilol) metabolism->metabolites excretion Excretion metabolites->excretion

Caption: Simplified signaling and metabolic pathway of Carvedilol.

References

Application Note: High-Throughput Quantification of 3-Hydroxy Carvedilol-d5 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Hydroxy Carvedilol-d5 in human plasma. 3-Hydroxy Carvedilol is a significant metabolite of Carvedilol, a non-selective beta/alpha-1 blocker used in the management of hypertension and heart failure. The deuterated internal standard, this compound, is employed to ensure high accuracy and precision. This method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described protocol is suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

Introduction

Carvedilol is extensively metabolized in the body, with one of its major metabolites being 3-Hydroxy Carvedilol. Monitoring the levels of this metabolite is crucial for understanding the complete pharmacokinetic profile of Carvedilol. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using mass spectrometry as they compensate for matrix effects and variations in sample processing. This document provides a comprehensive protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard)

  • Carvedilol (analytical standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (blank)

  • Deionized water

Sample Preparation

A protein precipitation method is employed for the extraction of the analyte from human plasma.

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of human plasma.

  • Spike with the internal standard solution (this compound).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

  • Column: C18, 5 µm particle size, 2.1 x 150 mm (e.g., BDS hypersil)[1]

  • Mobile Phase A: 2 mM Ammonium Formate in water with 0.1% Formic Acid[1]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min[1]

  • Injection Volume: 5 µL[1]

  • Column Temperature: 40°C[2]

  • Gradient: A gradient elution can be optimized, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the analyte. A typical starting point could be a 60:40 (A:B) ratio.[1]

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Spray Voltage: 5500 V[2]

  • Source Temperature: 500 °C[2]

  • Nebulizer Gas (GS1): 55 psi[2]

  • Turbo Gas (GS2): 55 psi[2]

  • Curtain Gas (CUR): 30 psi[2]

  • Collision Gas (CAD): Medium[2]

MRM Transitions:

The precursor ion for this compound would be its protonated molecule [M+H]⁺. Based on the mass of Carvedilol (m/z 407.1) and its deuterated form, Carvedilol-d5 (m/z 412.2), and the hydroxylated metabolite 4'-hydroxyphenyl carvedilol (m/z 423.10), the expected m/z for 3-Hydroxy Carvedilol would be approximately 423.1.[1][2] Therefore, the precursor ion for this compound is estimated to be around m/z 428.1. The product ions would need to be determined by direct infusion of the standard. However, a common product ion for Carvedilol is m/z 100.1.[1][2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound~428.1 (Estimated)To be determined150To be optimized

Data Presentation

The following table summarizes typical quantitative performance parameters for the analysis of Carvedilol and its metabolites, which can be expected to be similar for this compound with a validated method.

ParameterCarvedilol4'-hydroxyphenyl carvedilolCarvedilol-d5
Linearity Range0.05 - 50.0 ng/mL[1][3]0.05 - 10.0 ng/mL[1][3]N/A
LLOQ0.05 ng/mL[1][3]0.05 ng/mL[1]N/A
Intra-day Precision (%CV)< 15%< 15%N/A
Inter-day Precision (%CV)< 15%< 15%N/A
Accuracy (%)85 - 115%85 - 115%N/A
Recovery~80 - 90%[1]~72 - 100%[1]N/A

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma (100 µL) istd Add Internal Standard (this compound) plasma->istd precip Protein Precipitation (Acetonitrile) istd->precip vortex1 Vortex precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (Positive ESI, MRM) lc->ms quant Quantification ms->quant

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for application in pharmacokinetic research and other drug development studies. The use of a deuterated internal standard ensures the accuracy and precision of the results. Further validation of the specific MRM transitions for this compound is recommended for implementation.

References

Troubleshooting & Optimization

Enhancing sensitivity for low-level detection of 3-Hydroxy Carvedilol-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the low-level detection of 3-Hydroxy Carvedilol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for enhancing analytical sensitivity and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in bioanalysis?

A1: this compound is the stable isotope-labeled (deuterated) form of 3-Hydroxy Carvedilol, a metabolite of the drug Carvedilol. In bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS). Because its chemical and physical properties are nearly identical to the non-labeled analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. This allows for accurate correction of signal variations, sample loss during preparation, and instrument drift, leading to precise and reliable quantification of the target analyte.[1]

Q2: What is the most common analytical technique for detecting this compound at low levels?

A2: The most prevalent and sensitive technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[2] This method offers high selectivity by separating the analyte from matrix components chromatographically and then using mass spectrometry to specifically monitor the mass-to-charge ratio (m/z) of the parent ion and a specific product ion. This Multiple Reaction Monitoring (MRM) approach is essential for achieving the low limits of quantification required in pharmacokinetic and bioequivalence studies.[3]

Q3: What are the main challenges in achieving high sensitivity for this compound?

A3: The primary challenges include:

  • Matrix Effects: Co-eluting endogenous components from biological matrices (like plasma or blood) can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate and variable signal intensity.[4]

  • Poor Extraction Recovery: Inefficient extraction of the analyte from the sample matrix results in a weaker signal. The choice of sample preparation technique (e.g., LLE, SPE, protein precipitation) is critical.

  • Low Ionization Efficiency: The inherent chemical properties of the molecule may lead to poor ionization, requiring careful optimization of mobile phase composition (pH, organic content) and mass spectrometer source parameters.

  • Instrumental Limitations: Background noise and the inherent sensitivity of the mass spectrometer can limit the lowest detectable concentration.

Q4: Can the choice of deuterated internal standard affect my results?

A4: Yes. While stable isotope-labeled standards are considered the gold standard, issues can still arise. The position and number of deuterium atoms can sometimes lead to slight chromatographic separation from the native analyte (isotopic effect), which may expose them to different matrix effects. Furthermore, impurities in the internal standard or isotopic contributions from a high concentration of the native analyte can interfere with the IS signal, potentially biasing results.[5][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound analysis in a question-and-answer format.

Problem: The signal for this compound is weak or absent.

  • Question: Have the mass spectrometer parameters been optimized?

    • Answer: It is crucial to optimize the MS parameters directly for this compound. This involves infusing a standard solution into the mass spectrometer to determine the optimal precursor ion (Q1) and product ion (Q3) transitions, as well as collision energy (CE) and other source-dependent parameters (e.g., ion spray voltage, gas flows). Relying solely on theoretical values may result in a suboptimal signal.

  • Question: Is the sample extraction method efficient?

    • Answer: Low recovery from the sample preparation step is a common cause of a weak signal. Evaluate your extraction efficiency. If using Liquid-Liquid Extraction (LLE), experiment with different organic solvents. If using Solid-Phase Extraction (SPE), ensure the cartridge type (e.g., C18, mixed-mode) and the wash/elution solvents are appropriate for the analyte's polarity. Protein precipitation is a simpler but often "dirtier" method that can lead to significant matrix effects.[3]

  • Question: Could ion suppression be the culprit?

    • Answer: Yes, this is a very common issue in LC-MS/MS.[7] If the internal standard co-elutes with phospholipids or other matrix components, its ionization can be severely suppressed. To diagnose this, perform a post-column infusion experiment. To mitigate it, improve the chromatographic separation by adjusting the mobile phase gradient or switching to a different column chemistry (e.g., biphenyl) to shift the retention time away from the suppression zone.[8] A more thorough sample cleanup, such as switching from protein precipitation to SPE, can also resolve the issue.

Problem: The this compound signal is highly variable between samples.

  • Question: Is the internal standard being added consistently?

    • Answer: Ensure that the internal standard spiking solution is being added accurately and precisely to every sample, standard, and quality control (QC) at the very beginning of the sample preparation process. Use calibrated pipettes and verify the concentration of your IS stock solution.

  • Question: Are there sample-to-sample variations in matrix effects?

    • Answer: The composition of biological samples can vary, leading to different degrees of ion suppression or enhancement for each sample.[4] While a deuterated internal standard should compensate for this, severe and inconsistent matrix effects can still cause issues. Improving the sample cleanup method is the most effective way to address this. Diluting the final extract can also help reduce the concentration of interfering matrix components.

  • Question: Is the compound unstable during sample processing or storage?

    • Answer: The stability of carvedilol and its metabolites should be thoroughly evaluated.[4] Conduct freeze-thaw stability (e.g., after 3 cycles), short-term benchtop stability, and autosampler stability experiments to ensure the analyte is not degrading during the bioanalytical workflow.[8] If instability is observed, adjust the sample handling procedures accordingly (e.g., keep samples on ice, reduce time before analysis).

Data Presentation

Table 1: Comparison of Published LC-MS/MS Method Parameters for Carvedilol & Metabolites

ParameterMethod 1[4]Method 2[3]Method 3[9]Method 4[8]
Analyte(s) Carvedilol, 4'-OH CarvedilolCarvedilol, 4'-OH CarvedilolCarvedilolCarvedilol
Technique LC-MS/MSUPLC-MS/MSRP-HPLC-UVLC-MS/MS
Sample Prep Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation
LLOQ (Carvedilol) 0.050 ng/mL0.05 ng/mL4 ng/mL1.00 ng/mL
LLOQ (Metabolite) 0.050 ng/mL (4'-OH)0.01 ng/mL (4'-OH)N/AN/A
Column Not SpecifiedUPLC C18 (50x2.1 mm, 1.7 µm)Hypersil BDS C18 (250x4.6mm, 5µm)Restek Ultra Biphenyl (100x2.1mm, 3µm)
Mobile Phase Acetonitrile, 2 mM Ammonium FormateAcetonitrile, 4.0 mM Ammonium FormateAcetonitrile, 10mM KH2PO4 bufferMethanol, Water, Formic Acid

Table 2: Representative Mass Spectrometry Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Carvedilol407.1100.1[8]
Carvedilol-d5412.2105.1[8]
3-Hydroxy Carvedilol~423.2To be determined empirically
This compound ~428.2 To be determined empirically

*Note: The exact m/z for 3-Hydroxy Carvedilol and its deuterated standard should be confirmed by direct infusion and optimization on your specific mass spectrometer. The values provided are theoretical based on the addition of a hydroxyl group and deuterium atoms.

Experimental Protocols

Protocol 1: Sample Preparation by Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for Carvedilol and its 4'-hydroxy metabolite and should be optimized for 3-Hydroxy Carvedilol.[4]

  • Pipette 200 µL of plasma sample (or standard/QC) into a clean microcentrifuge tube.

  • Add 10-20 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 2.5 mL of an appropriate extraction solvent (e.g., tert-butyl methyl ether).

  • Vortex mix vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at high speed (e.g., 4000 g) for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 150 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to dissolve, then transfer to an autosampler vial for injection.

Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE)

This protocol is adapted from a UPLC-MS/MS method and should be optimized for your specific application.[3]

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution and vortex for 10 seconds.

  • Add 100 µL of 0.1% (v/v) formic acid in water and vortex for another 10 seconds.

  • Condition an SPE cartridge (e.g., a mixed-mode or polymeric reverse phase cartridge like Strata-X) with 1.0 mL of methanol, followed by 1.0 mL of 0.1% formic acid in water. Do not allow the cartridge to go dry.

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences (e.g., 1.0 mL of 5% methanol in water).

  • Elute the analyte and internal standard with a stronger organic solvent (e.g., 1.0 mL of methanol or acetonitrile).

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute in an appropriate volume of mobile phase for injection.

Visualizations

G cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Blood) Spike Spike with 3-OH Carvedilol-d5 (IS) Sample->Spike Extract Extraction (LLE, SPE, or PPT) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC-MS/MS Evap->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: General workflow for a typical bioanalytical experiment.

G Start Low or Variable IS Signal Q1 Is IS spiking procedure correct? Start->Q1 S1 ACTION: Review pipetting technique. Verify IS concentration. Q1->S1 No Q2 Is MS performance optimal? Q1->Q2 Yes A1_Yes Yes A1_No No S2 ACTION: Clean ion source. Re-tune & re-optimize compound parameters. Q2->S2 No Q3 Is ion suppression suspected? Q2->Q3 Yes A2_Yes Yes A2_No No S3 ACTION: Modify chromatography. Improve sample cleanup (e.g., PPT -> SPE). Q3->S3 Yes End Evaluate analyte stability (freeze/thaw, benchtop) Q3->End No A3_Yes Yes A3_No No

Caption: A decision tree for troubleshooting internal standard signal issues.

G cluster_origin Source of Interference cluster_effect Mechanism of Interference Matrix Biological Matrix (e.g., Plasma) Phospholipids Phospholipids Matrix->Phospholipids Metabolites Other Metabolites Matrix->Metabolites IonSource MS Ion Source Phospholipids->IonSource Co-elute into Metabolites->IonSource Co-elute into Suppression Ion Suppression IonSource->Suppression Causes Signal Final Signal Intensity IonSource->Signal Determines Analyte 3-OH Carvedilol-d5 (Target Analyte) Suppression->Analyte Reduces Ionization of Analyte->IonSource Enters

Caption: Logical diagram illustrating the cause and effect of ion suppression.

References

Overcoming co-eluting interferences in Carvedilol analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for overcoming co-eluting interferences in the analysis of Carvedilol. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of Carvedilol, offering potential causes and solutions.

Question 1: Why am I observing poor resolution between Carvedilol and an impurity peak?

Possible Causes:

  • Inappropriate Stationary Phase: The column chemistry may not be optimal for separating Carvedilol from the specific co-eluting impurity.

  • Suboptimal Mobile Phase Composition: The mobile phase strength or pH may not be providing adequate selectivity.

  • Inadequate Method Gradient: For gradient elution, the slope of the gradient may be too steep, not allowing for the separation of closely eluting compounds.

  • High Column Temperature: While elevated temperatures can improve peak shape, excessively high temperatures can sometimes reduce resolution.

Solutions:

  • Column Selection:

    • Consider using a different stationary phase. For instance, if you are using a standard C18 column, switching to a C8, a phenyl-hexyl, or a polar-embedded phase column might offer different selectivity. A Purosphere STAR RP-18 end-capped column (250x4 mm, 3 µm) has been shown to resolve Carvedilol from 19 potential impurities.[1]

  • Mobile Phase Optimization:

    • pH Adjustment: The pH of the mobile phase buffer can significantly impact the retention of ionizable compounds like Carvedilol and its impurities. Adjusting the pH can alter the charge state of the analytes and improve separation. A mobile phase buffer with a pH of 2.8 has been used successfully.[1]

    • Organic Modifier: Varying the organic solvent (e.g., acetonitrile vs. methanol) or the ratio of organic solvent to buffer can significantly impact selectivity.

  • Gradient Optimization:

    • If using a gradient, try decreasing the gradient slope (i.e., making it shallower) to increase the separation window for closely eluting peaks.

  • Temperature Optimization:

    • Experiment with different column temperatures. While a higher temperature (e.g., 50°C) has been used successfully, a lower temperature might improve resolution in some cases.[1]

Question 2: I am seeing extraneous peaks in my chromatogram that are not present in my standard solution. What could be the source?

Possible Causes:

  • Sample Degradation: Carvedilol is known to be unstable under certain conditions, leading to the formation of degradation products.[2][3]

  • Contamination: The extraneous peaks could be from contaminated solvents, sample preparation materials, or the sample matrix itself.

  • Placebo Interference: If analyzing a formulated product, excipients in the tablet matrix could be interfering with the analysis.

Solutions:

  • Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions.[1][2][3][4][5][6] This will help in confirming if the extraneous peaks are related to Carvedilol degradation. Carvedilol has shown instability under alkaline and oxidative conditions.[2][3]

  • Blank Injections: Inject a blank (mobile phase or diluent) to check for contamination from the solvent or HPLC system.

  • Placebo Analysis: Analyze a placebo sample (containing all the excipients without the active pharmaceutical ingredient) to identify any peaks originating from the formulation matrix.[1]

  • Sample Preparation: Use high-purity solvents and filter all samples and standards prior to injection to remove particulate matter.

Question 3: My Carvedilol peak is showing significant tailing. How can I improve the peak shape?

Possible Causes:

  • Secondary Silanol Interactions: Free silanol groups on the silica-based column packing can interact with basic compounds like Carvedilol, leading to peak tailing.

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Carvedilol, it can exist in both ionized and non-ionized forms, resulting in poor peak shape.

  • Column Degradation: The column may be nearing the end of its lifespan.

Solutions:

  • Use of an End-capped Column: Employing an end-capped column, such as a Purosphere STAR RP-18 end-capped column, can minimize silanol interactions.[1]

  • Mobile Phase Additives: Adding a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak symmetry.[1][7]

  • pH Adjustment: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Carvedilol to ensure it is in a single ionic form. A pH of 2.8 has been shown to be effective.[1]

  • Reduce Injection Volume/Concentration: Try injecting a smaller volume or a more dilute sample to avoid overloading the column.

  • Column Washing/Replacement: If the column is old or has been subjected to harsh conditions, washing it according to the manufacturer's instructions or replacing it may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Carvedilol that can cause co-elution issues?

A1: Common impurities can be process-related (from synthesis) or degradation products.[8] Some known impurities include Impurity C and N-formyl carvedilol.[9][10] Forced degradation studies have shown that Carvedilol can degrade under alkaline and oxidative conditions, forming various degradation products that could potentially co-elute.[2][3] A comprehensive analysis should aim to separate Carvedilol from all potential process impurities and degradation products. Some methods have demonstrated the separation of up to 19 impurities in a single run.[1]

Q2: What type of HPLC column is best suited for Carvedilol analysis?

A2: Reversed-phase columns are most commonly used. A Purosphere STAR RP-18 end-capped column (250x4 mm, 3 µm) has been shown to be effective in separating Carvedilol from a large number of impurities.[1] Other successful separations have been achieved using Hypersil ODS C18 (150 x 4.6 mm, 5 µm) and YMC-Pack Pro C8 columns.[11][12] The choice of column will depend on the specific impurities that need to be resolved.

Q3: What are the typical mobile phase compositions used for Carvedilol analysis?

A3: A common approach is to use a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[1][11] The buffer is often a phosphate buffer with the pH adjusted to the acidic range (e.g., pH 2.8 or 3.0).[1][11] The addition of triethylamine to the buffer can help to improve peak shape by minimizing silanol interactions.[1][7] Both isocratic and gradient elution methods have been successfully employed.[1][11]

Q4: How can I confirm the identity of a co-eluting peak?

A4: Mass spectrometry (MS) is a powerful tool for identifying unknown peaks. An LC-MS or LC-MS/MS system can provide the mass-to-charge ratio (m/z) of the eluting compound, which can be used to deduce its molecular weight and elemental composition.[2][3][4][5][6] Comparing the fragmentation pattern of the unknown peak with that of a reference standard can confirm its identity.

Q5: Are there any specific sample preparation steps to minimize interferences?

A5: Proper sample preparation is crucial. For tablets, the sample is typically powdered, dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile), and sonicated to ensure complete dissolution.[7] It is essential to filter the sample solution through a syringe filter (e.g., 0.45 µm) before injection to remove any particulate matter that could clog the column or interfere with the analysis.[13]

Quantitative Data Summary

The following table summarizes key chromatographic parameters from a validated stability-indicating HPLC method for Carvedilol and its impurities.[1]

ParameterValue
Column Purosphere STAR RP-18 end-capped (250x4 mm, 3 µm)
Mobile Phase A Acetonitrile:Buffer (10:1000 v/v)
Mobile Phase B Methanol:Acetonitrile:Buffer (500:400:150 v/v/v)
Buffer 20 mM KH2PO4 with 1 ml Triethylamine, pH 2.8 with Orthophosphoric acid
Flow Rate 1.0 mL/min
Column Temperature 50°C
Detection Wavelength 226 nm and 240 nm
Number of Impurities Separated 19 (16 process-related and 3 degradation)

Experimental Protocols

Detailed Methodology for a Stability-Indicating HPLC Method[1]

  • Chromatographic System:

    • HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array detector.

  • Chromatographic Conditions:

    • Column: Purosphere STAR RP-18 end-capped (250x4 mm, 3 µm).

    • Mobile Phase Buffer: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Add 1 mL of triethylamine and adjust the pH to 2.8 with orthophosphoric acid.

    • Mobile Phase A: Acetonitrile and Buffer (10:1000 v/v).

    • Mobile Phase B: Methanol, Acetonitrile, and Buffer (500:400:150 v/v/v).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      25 40
      45 60
      55 80
      60 10

      | 65 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 50°C.

    • Detection: 226 nm and 240 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation (for Tablets):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to about 25 mg of Carvedilol and transfer it to a 50 mL volumetric flask.

    • Add about 30 mL of diluent (a mixture of 780 mL of water, 220 mL of acetonitrile, and 1 mL of trifluoroacetic acid), sonicate for 15 minutes, and then dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Tablet Powdering & Weighing dissolution Dissolution in Diluent & Sonication sample_prep->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Inject into HPLC filtration->injection standard_prep Standard Weighing & Dissolution standard_prep->filtration separation Chromatographic Separation (Purosphere STAR RP-18e) injection->separation detection PDA Detection (226 nm & 240 nm) separation->detection integration Peak Integration & Identification detection->integration quantification Quantification of Carvedilol & Impurities integration->quantification

Caption: Experimental workflow for Carvedilol analysis.

troubleshooting_logic cluster_solutions Potential Solutions cluster_verification Verification start Poor Peak Resolution? col_select Change Column (e.g., C8, Phenyl-hexyl) start->col_select Try mp_opt Optimize Mobile Phase (pH, Organic Modifier) start->mp_opt Try grad_opt Adjust Gradient Slope start->grad_opt Try temp_opt Modify Column Temperature start->temp_opt Try check_res Check Resolution (Rs > 1.5) col_select->check_res mp_opt->check_res grad_opt->check_res temp_opt->check_res check_res->start If still poor

Caption: Troubleshooting logic for poor peak resolution.

References

Adjusting mobile phase for better separation of Carvedilol isomers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chiral Separation of Carvedilol Isomers

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working on the chiral separation of Carvedilol isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic separation, with a focus on mobile phase optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Carvedilol enantiomers are not separating on a chiral stationary phase (CSP). What is the first step to troubleshoot this issue?

A1: Lack of separation on a chiral stationary phase is a common issue that can often be resolved by systematically adjusting the mobile phase. The initial and most critical step is to evaluate and optimize your mobile phase composition. The choice of organic modifier, its proportion, and the presence of additives are key factors influencing enantioselectivity.

Q2: What are some recommended starting mobile phase compositions for the separation of Carvedilol isomers on a polysaccharide-based chiral stationary phase?

A2: For polysaccharide-based columns, such as those with cellulose or amylose derivatives, a mobile phase consisting of a mixture of an alkane and an alcohol is a good starting point. A common combination is n-hexane or n-heptane with an alcohol modifier like isopropanol or ethanol. An amine additive, such as diethylamine (DEA), is often included to improve peak shape and resolution.

A successfully reported mobile phase for a cellulose-based column is a mixture of n-hexane, ethanol, and diethylamine in a ratio of 75:25:0.1 (v/v/v).[1] Another effective mobile phase, particularly for a Chiralcel OD-R column (a polysaccharide type), consists of acetonitrile, isopropanol, and diethylamine in a volumetric ratio of 95/5/0.1 (v/v/v).[2]

Q3: I am observing poor peak shape (e.g., tailing) for my Carvedilol peaks. How can I improve this?

A3: Poor peak shape, especially tailing, for basic compounds like Carvedilol is often due to secondary interactions with the stationary phase. The addition of a small amount of a basic additive to the mobile phase can significantly improve peak symmetry. Diethylamine (DEA) at a concentration of 0.1% is commonly used for this purpose and has been shown to improve peak shapes in the analysis of β-adrenergic blockers.[1]

Q4: My retention times are too long. How can I reduce the analysis time without compromising the separation of Carvedilol enantiomers?

A4: To reduce long retention times, you can increase the strength of your mobile phase. If you are using a normal-phase system (e.g., hexane/isopropanol), increasing the proportion of the more polar solvent (isopropanol) will decrease retention. In reversed-phase systems, increasing the organic component (e.g., acetonitrile or methanol) will have a similar effect. For instance, in one study, acetonitrile was added to a mobile phase of an aqueous solution and methanol to achieve an acceptable retention time.[2] It is important to make these adjustments gradually and monitor the effect on resolution, as a significant change in mobile phase composition can impact enantioselectivity.

Q5: Can temperature adjustments improve the separation of Carvedilol isomers?

A5: Yes, column temperature is a critical parameter in chiral chromatography. Varying the temperature can influence the interactions between the enantiomers and the chiral stationary phase, thereby affecting selectivity and resolution. For the separation of Carvedilol enantiomers using a chiral mobile phase additive, the column temperature was optimized to 40°C to achieve a balance between column pressure, retention time, and resolution.[2] It is advisable to study a temperature range (e.g., 25°C to 45°C) to determine the optimal condition for your specific method.

Q6: Are there alternatives to using a chiral stationary phase for separating Carvedilol enantiomers?

A6: Yes, an alternative approach is to use a chiral mobile phase additive (CMPA) with a standard achiral column, such as a C18 column. Cyclodextrins are commonly used CMPAs. For Carvedilol, carboxymethyl-β-cyclodextrin (CM-β-CD) has been successfully used as a chiral selector in the mobile phase.[2] This method can be more cost-effective than using a dedicated chiral column.

Another technique involves derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[3][4]

Data Presentation: Mobile Phase Composition and Performance

The following tables summarize quantitative data from various studies on the separation of Carvedilol enantiomers, providing a quick reference for mobile phase selection.

Table 1: Chiral Stationary Phase (CSP) Methods

Chiral Stationary PhaseMobile Phase Composition (v/v/v)Flow Rate (mL/min)Temperature (°C)Key Outcome
Chiralcel OD-RAcetonitrile / Isopropanol / Diethylamine (95:5:0.1)1.0Room TempGood resolution of enantiomers.[2]
Phenomenex Lux-cellulose–4Isopropanol / n-Heptane (60:40)1.0Not SpecifiedSuccessful chiral resolution.[5]
Chiralpak IB N-5Acetonitrile / Methanol (87:13) in 80% organic modifier with 20% aqueous potassium phosphate buffer (pH 7)0.525Optimized for simultaneous separation of Carvedilol and its metabolites.[6][7]
Lux-Cellulose-2n-hexane / ethanol / diethylamine (75:25:0.1)1.025High resolution for Carvedilol enantiomers.[1]
Sino-Chiral ADMethanol / water / diethylamine (94:6:0.01)Not SpecifiedNot SpecifiedIsocratic separation of enantiomers.[8]

Table 2: Chiral Mobile Phase Additive (CMPA) Method

Achiral ColumnChiral Mobile Phase AdditiveMobile Phase Composition (v/v/v)Flow Rate (mL/min)Temperature (°C)Key Outcome
Knauer C18Carboxymethyl-β-cyclodextrin (CM-β-CD)Aqueous solution (pH 4.4, 2.3g/l CM-β-CD) / Methanol / Acetonitrile (56.8:30.7:12.5)0.740High resolution achieved.[2]

Experimental Protocols

Protocol 1: Separation using a Chiral Stationary Phase (Cellulose-based)

  • Column: Lux-Cellulose-2 (or equivalent cellulose-based chiral column)

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, ethanol, and diethylamine in a volumetric ratio of 75:25:0.1.[1]

  • System Preparation: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Temperature Control: Maintain the column temperature at 25°C.[1]

  • Sample Preparation: Dissolve the Carvedilol sample in the mobile phase or a suitable solvent.

  • Injection: Inject the sample onto the column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 230 nm).[1]

Protocol 2: Separation using a Chiral Mobile Phase Additive

  • Column: C18 reversed-phase column (e.g., Knauer C18, 250 mm x 4.6 mm).[2]

  • Mobile Phase Preparation: Prepare an aqueous solution containing 2.3 g/L of carboxymethyl-β-cyclodextrin and adjust the pH to 4.4. The final mobile phase is a mixture of this aqueous solution, methanol, and acetonitrile in a volumetric ratio of 56.8:30.7:12.5.[2]

  • System Preparation: Equilibrate the column with the mobile phase at a flow rate of 0.7 mL/min.

  • Temperature Control: Set the column temperature to 40°C.[2]

  • Sample Preparation: Dissolve the Carvedilol sample in the mobile phase.

  • Injection: Inject the sample.

  • Detection: Monitor the chromatogram using a UV detector.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting the separation of Carvedilol isomers by adjusting the mobile phase.

G start Start: No or Poor Separation of Carvedilol Isomers check_mp Evaluate Mobile Phase Composition start->check_mp adjust_modifier Adjust Organic Modifier Ratio check_mp->adjust_modifier Initial Check check_resolution Assess Resolution and Peak Shape adjust_modifier->check_resolution add_additive Incorporate an Additive (e.g., 0.1% DEA) add_additive->check_resolution optimize_temp Optimize Column Temperature optimize_temp->check_resolution check_resolution->add_additive Poor Peak Shape (Tailing) check_resolution->optimize_temp Suboptimal Resolution success Successful Separation Achieved check_resolution->success Resolution > 1.5 Good Peak Shape fail Consult Further Method Development Guides check_resolution->fail Persistent Issues

Caption: Troubleshooting workflow for mobile phase optimization in Carvedilol isomer separation.

References

Validation & Comparative

A Researcher's Guide to Internal Standards for Carvedilol Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of carvedilol, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of 3-Hydroxy Carvedilol-d5 with other commonly used internal standards, supported by experimental data and detailed protocols.

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are generally considered the gold standard in mass spectrometry-based bioanalysis due to their near-identical physicochemical properties to the analyte. However, their performance can be influenced by factors such as the position and number of deuterium atoms, potentially leading to chromatographic shifts and differential matrix effects.

This guide will delve into a comparison of this compound, Carvedilol-d5, and non-deuterated structural analogs like metoprolol and carbamazepine, which have been employed in carvedilol assays.

Quantitative Performance Comparison

The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following table summarizes key performance parameters for different internal standards used in the quantification of carvedilol, compiled from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different laboratories.

Internal StandardAnalyte(s)MatrixExtraction MethodRecovery (%)Matrix Effect (%)Precision (%RSD)Accuracy (%)Reference
This compound Carvedilol & MetabolitesWhole Blood/PlasmaProtein PrecipitationData Not AvailableSuccessfully validated with IS normalization< 15%85-115%[1]
Carvedilol-d5 Carvedilol, Enalaprilat, PerindoprilatDried Blood SpotsProtein Precipitation~73% (for Carvedilol)No significant effect observed< 15%85-115%[2][3]
Carvedilol-d5 Carvedilol & 4'-hydroxyphenyl carvedilolHuman PlasmaSolid-Phase Extraction94-99%Assessed and compensated for0.74-3.88%96.4-103.3%[4]
Metoprolol Carvedilol EnantiomersHuman PlasmaLiquid-Liquid ExtractionData Not AvailableData Not AvailableData Not AvailableData Not Available[5]
Carbamazepine CarvedilolHuman PlasmaLiquid-Liquid Extraction84-92% (for Carvedilol)Data Not Available1.5-3.8%Within 0.5% RE[6]

Note: Data presented is a summary from multiple sources and may not be directly comparable due to differing experimental protocols.

Key Considerations for Internal Standard Selection

Stable isotope-labeled internal standards like this compound and Carvedilol-d5 are generally preferred for LC-MS/MS analysis.[7] Their key advantage lies in their ability to co-elute with the analyte, which helps to effectively compensate for matrix effects—a common challenge in bioanalysis that can lead to ion suppression or enhancement.[8]

However, a critical consideration with deuterated standards is the potential for a "deuterium isotope effect," which can cause a slight shift in retention time compared to the unlabeled analyte.[9] This chromatographic separation, even if minor, can expose the analyte and the internal standard to different matrix environments as they elute, potentially leading to different degrees of ion suppression and compromising the accuracy of the results.[9]

Non-deuterated internal standards, such as metoprolol or carbamazepine, are structurally similar to carvedilol and can be a cost-effective alternative. While they can track the analyte through sample preparation and analysis to some extent, their different chemical properties mean they may not perfectly mimic the analyte's behavior, particularly in terms of ionization efficiency and susceptibility to matrix effects.[10]

Experimental Protocols

Below is a representative experimental protocol for the quantification of carvedilol in human plasma using a deuterated internal standard, adapted from published methods.

Sample Preparation (Protein Precipitation)
  • To 50 µL of human plasma, add the internal standard solution (e.g., Carvedilol-d5).

  • Add 200 µL of a precipitation solution (e.g., methanol:acetonitrile 1:1, v/v).

  • Vortex mix the samples for 30 seconds.

  • Centrifuge at high speed (e.g., 20,000 x g) for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium formate, pH 3.0)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Carvedilol: e.g., m/z 407.1 → 100.1[3]

    • Carvedilol-d5: e.g., m/z 412.1 → 105.1[11]

Visualizing Carvedilol's Mechanism of Action

To understand the pharmacological context of carvedilol analysis, a diagram of its signaling pathway is provided below. Carvedilol is a non-selective beta-blocker and an alpha-1 adrenergic receptor antagonist.[12][13] Its therapeutic effects in conditions like hypertension and heart failure stem from its ability to modulate these signaling pathways.

Carvedilol_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular b1_receptor β1 Adrenergic Receptor Gs Gs Protein b1_receptor->Gs Blocks Activation b2_receptor β2 Adrenergic Receptor b2_receptor->Gs Blocks Activation beta_arrestin β-Arrestin b2_receptor->beta_arrestin Biased Agonist a1_receptor α1 Adrenergic Receptor Gq Gq Protein a1_receptor->Gq Blocks Activation Carvedilol Carvedilol Carvedilol->b1_receptor Antagonist Carvedilol->b2_receptor Antagonist Carvedilol->a1_receptor Antagonist AC Adenylyl Cyclase Gs->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Physiological_Effect_beta Decreased Heart Rate & Contractility PKA->Physiological_Effect_beta PLC Phospholipase C Gq->PLC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Physiological_Effect_alpha Vasodilation Ca_PKC->Physiological_Effect_alpha ERK ERK Activation beta_arrestin->ERK Cardioprotective_effects Cardioprotective Effects ERK->Cardioprotective_effects

Caption: Carvedilol's mechanism of action.

Conclusion

The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for carvedilol. While this compound, as a stable isotope-labeled analog of a metabolite, is a theoretically sound choice, its performance should be rigorously evaluated. Carvedilol-d5 has demonstrated reliable performance in several studies. The potential for chromatographic separation and differential matrix effects with any deuterated standard necessitates careful method development and validation. Non-deuterated analogs offer a pragmatic alternative but may not provide the same level of accuracy, especially in complex biological matrices. Ultimately, the choice of internal standard should be based on a thorough validation that demonstrates its suitability for the specific application, ensuring the generation of high-quality data in pharmacokinetic and other drug development studies.

References

Inter-Laboratory Variability in Carvedilol Quantification: A Comparison of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Carvedilol, a non-selective beta/alpha-1 blocker, is critical in both pharmaceutical quality control and clinical bioanalysis. However, the choice of analytical methodology can significantly influence the precision and accuracy of these measurements, leading to potential inter-laboratory variability. This guide provides an objective comparison of common analytical methods for Carvedilol quantification, supported by experimental data from published validation studies.

Comparison of Quantitative Performance

The performance of various analytical methods for Carvedilol quantification is summarized below. The data highlights the differences in linearity, precision, accuracy, and sensitivity, which are key contributors to inter-laboratory variability.

High-Performance Liquid Chromatography (HPLC) Methods
ParameterMethod 1: RP-HPLC[1]Method 2: RP-HPLC[2]Method 3: RP-HPLC[3]Method 4: Chiral HPLC
Linearity Range 25-150 µg/mL15.62-93.75 µg/mL20-100 µg/mLNot Specified
Correlation Coefficient (r²) Not Specified0.9980.999Not Specified
Intra-day Precision (%RSD) Not Specified0.13-0.36Not Specified< 2%
Inter-day Precision (%RSD) Not Specified0.30-0.560.8< 2%
Accuracy (% Recovery) HighNot Specified98.96%Not Specified
Limit of Detection (LOD) 0.8346 µg/mLNot Specified0.7 µg/mLNot Specified
Limit of Quantification (LOQ) 2.5292 µg/mLNot Specified0.13 µg/mLNot Specified
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
ParameterMethod 1: UPLC-MS/MS (Plasma)[4]Method 2: LC-MS/MS (DBS)[5]Method 3: LC-MS/MS (Plasma)[6]
Linearity Range 0.05-50 ng/mL1.00–200 ng/mL0.1–200 ng/mL
Correlation Coefficient (r²) Not SpecifiedNot Specified> 0.999
Intra-batch Precision (%CV) 0.74-3.88Not Specified3.10-10.02%
Inter-batch Precision (%CV) 0.74-3.88Not Specified3.82-12.92%
Accuracy 96.4-103.3%Not Specified100.35-110.73%
Limit of Detection (LOD) Not Specified0.5 ng/mLNot Specified
Limit of Quantification (LOQ) 0.05 ng/mL1.00 ng/mLNot Specified

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are essential for reproducing the results and understanding the potential sources of variability.

RP-HPLC Method for Bulk and Pharmaceutical Dosage Forms[1]
  • Sample Preparation: 25 mg of Carvedilol is dissolved in 100 mL of diluent. For the standard solution, a further 10-fold dilution is performed.

  • Chromatographic Conditions:

    • Column: Hypersil ODS C18, 150 X 4.6 mm, 5µm

    • Mobile Phase: A 50:50 (v/v) mixture of Potassium dihydrogen orthophosphate, dipotassium hydrogen phosphate, and Acetonitrile, with the pH adjusted to 3.0 using dilute orthophosphoric acid.

    • Flow Rate: 1 mL/min

    • Detection: UV at 240 nm

UPLC-MS/MS Method for Human Plasma[5]
  • Sample Preparation: Solid-phase extraction is performed on 100 µL of human plasma.

  • Chromatographic Conditions:

    • Column: UPLC C18, 50 × 2.1 mm, 1.7 µm

    • Mobile Phase: A 78:22 (v/v) mixture of acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid).

  • Mass Spectrometry Conditions:

    • Ionization: Positive electrospray ionization (ESI+)

    • Monitoring: Multiple reaction monitoring (MRM)

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for Carvedilol quantification.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Start: Bulk Drug or Pharmaceutical Dosage Form weigh Weigh 25mg of Carvedilol start->weigh dissolve Dissolve in 100mL Diluent weigh->dissolve dilute Further Dilution for Standard dissolve->dilute Standard Preparation inject Inject into HPLC System dissolve->inject dilute->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 240nm separate->detect quantify Quantification detect->quantify

Figure 1: Workflow for HPLC Quantification of Carvedilol.

cluster_bio_prep Bioanalytical Sample Preparation cluster_lcms UPLC-MS/MS Analysis start_bio Start: Human Plasma Sample spe Solid-Phase Extraction (SPE) start_bio->spe elute Elute Analyte spe->elute evaporate Evaporate and Reconstitute elute->evaporate inject_lcms Inject into UPLC-MS/MS System evaporate->inject_lcms chroma Chromatographic Separation on C18 inject_lcms->chroma ionize Electrospray Ionization (ESI+) chroma->ionize detect_ms Tandem Mass Spectrometry (MRM) ionize->detect_ms quantify_ms Quantification detect_ms->quantify_ms

Figure 2: Workflow for LC-MS/MS Quantification in Plasma.

References

The Unseen Benchmark: Evaluating the Accuracy and Precision of 3-Hydroxy Carvedilol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

While direct and detailed experimental data on the performance of 3-Hydroxy Carvedilol-d5 as an internal standard in bioanalytical assays is not extensively published, its utility can be inferred from the well-documented success of structurally similar stable isotope-labeled (SIL) internal standards for carvedilol and its other metabolites. This guide provides a comparative analysis of the accuracy and precision of closely related deuterated internal standards, namely Carvedilol-d5 and 4'-Hydroxyphenyl Carvedilol-d5, to project the expected high performance of this compound.

In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a SIL internal standard is considered the gold standard. These standards, which have a few hydrogen atoms replaced by deuterium, are chemically identical to the analyte of interest but have a different mass. This allows them to co-elute with the analyte and experience similar ionization effects in the mass spectrometer, effectively normalizing for variations in sample preparation and instrument response. This leads to superior accuracy and precision in the quantification of the target compound.

Performance of Alternative Deuterated Internal Standards

The accuracy and precision of bioanalytical methods are critical for reliable pharmacokinetic and toxicokinetic studies. Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent acceptance criteria for method validation. For accuracy, the mean value should be within ±15% of the nominal concentration, and for precision, the coefficient of variation (%CV) should not exceed 15%.

The following tables summarize the reported accuracy and precision data from studies utilizing Carvedilol-d5 and 4'-Hydroxyphenyl Carvedilol-d5 as internal standards for the quantification of carvedilol and its hydroxylated metabolite, respectively.

Table 1: Accuracy and Precision Data for Carvedilol Quantification using Carvedilol-d5 Internal Standard
AnalyteQC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
CarvedilolLLOQ (0.05)3.882.95-3.6-2.7
Low (0.15)1.982.513.32.1
Medium (20.0)0.741.89-0.9-1.3
High (40.0)1.151.95-0.30.8

Data extracted from a UPLC-MS/MS method for the simultaneous quantification of carvedilol and 4'-hydroxyphenyl carvedilol in human plasma.

Table 2: Accuracy and Precision Data for 4'-Hydroxyphenyl Carvedilol Quantification using 4'-Hydroxyphenyl Carvedilol-d5 Internal Standard
AnalyteQC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
4'-OH CarvedilolLLOQ (0.01)3.213.112.01.5
Low (0.03)2.452.891.72.3
Medium (2.70)1.882.13-1.1-0.4
High (8.00)1.551.990.61.2

Data extracted from a UPLC-MS/MS method for the simultaneous quantification of carvedilol and 4'-hydroxyphenyl carvedilol in human plasma.

The data presented in these tables demonstrate that the use of deuterated internal standards for both the parent drug (carvedilol) and its hydroxylated metabolite (4'-hydroxyphenyl carvedilol) results in excellent accuracy and precision, well within the stringent limits set by regulatory agencies. It is therefore highly probable that a method employing this compound as an internal standard for the quantification of 3-hydroxy carvedilol would exhibit similarly high performance.

Experimental Protocols

The successful implementation of a SIL internal standard is dependent on a well-developed and validated bioanalytical method. Below are representative experimental protocols for the analysis of carvedilol and its metabolites using deuterated internal standards.

Sample Preparation: Solid Phase Extraction (SPE)
  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (containing Carvedilol-d5 and 4'-Hydroxyphenyl Carvedilol-d5).

  • Vortex mix the samples for 10 seconds.

  • Add 100 µL of 0.1% (v/v) formic acid in water and vortex for another 10 seconds.

  • Centrifuge the samples at 13,000 g for 5 minutes.

  • Load the supernatant onto a pre-conditioned solid-phase extraction cartridge.

  • Wash the cartridge with 1.0 mL of 0.1% (v/v) formic acid in water.

  • Elute the analytes with 1.0 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: UPLC C18 column (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0) in a gradient elution.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

Visualizing the Workflow

The following diagrams illustrate the key stages in the bioanalytical workflow for the quantification of carvedilol and its metabolites using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection chromatography Chromatographic Separation lc_injection->chromatography mass_spectrometry Mass Spectrometry (Detection) chromatography->mass_spectrometry data_processing Data Processing & Quantification mass_spectrometry->data_processing

Fig. 1: Bioanalytical Workflow for 3-Hydroxy Carvedilol.

logical_relationship cluster_process Analytical Process cluster_output Output Analyte 3-Hydroxy Carvedilol SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Ionization MS Ionization LC_Separation->MS_Ionization Analyte_Response Analyte Response MS_Ionization->Analyte_Response IS_Response IS Response MS_Ionization->IS_Response Ratio Response Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Quantification Accurate Quantification Ratio->Quantification

Fig. 2: Role of Internal Standard in Quantification.

Conclusion

A Comparative Guide to the Specificity and Selectivity of Carvedilol LC-MS/MS Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of carvedilol in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity. This guide provides an objective comparison of various LC-MS/MS assay methodologies for carvedilol, with a focus on specificity and selectivity, supported by experimental data from published literature.

Comparison of Assay Performance

The performance of an LC-MS/MS assay is critically dependent on the chosen sample preparation technique and chromatographic conditions. Below is a summary of key performance parameters from different validated methods for the determination of carvedilol and its active metabolite, 4'-hydroxyphenyl carvedilol.

ParameterMethod 1 (Protein Precipitation)Method 2 (Liquid-Liquid Extraction)Method 3 (Solid-Phase Extraction)
Analyte(s) CarvedilolCarvedilol & 4'-OH CarvedilolCarvedilol & 4'-OH Carvedilol
Linearity Range (ng/mL) 2 - 100[1]0.050 - 50.049 (Carvedilol) 0.050 - 10.017 (4'-OH Carvedilol)[2]0.05 - 50 (Carvedilol) 0.01 - 10 (4'-OH Carvedilol)[3]
Lower Limit of Quantification (LLOQ) (ng/mL) 2[1]0.050 (Carvedilol & 4'-OH Carvedilol)[2]0.05 (Carvedilol) 0.01 (4'-OH Carvedilol)[3]
Mean Recovery (%) >90% (assessed by post-extraction spike)80.8 - 88.4 (Carvedilol) 72.4 - 100.6 (4'-OH Carvedilol)94 - 99% (Both analytes)[3]
Matrix Effect Not explicitly detailedAssessed and found to be negligible.Assessed by post-column infusion and found to be insignificant.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing assay performance. The following sections outline the typical experimental protocols for the three main sample preparation techniques.

Method 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward sample preparation technique.

  • Sample Preparation : To 200 µL of human plasma, 600 µL of a precipitating agent (e.g., acetonitrile or methanol) is added.[1]

  • Vortexing and Centrifugation : The mixture is vortexed for a short period (e.g., 10 seconds) and then centrifuged at high speed (e.g., 6000 rpm for 6 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer : The clear supernatant is transferred to a clean tube or vial.

  • Injection : A small volume (e.g., 15 µL) of the supernatant is directly injected into the LC-MS/MS system.[4]

Method 2: Liquid-Liquid Extraction (LLE)

LLE is a classic technique that provides a cleaner extract compared to PPT.

  • Sample Preparation : To 200 µL of plasma, an internal standard is added, followed by an extraction solvent (e.g., 2.5 mL of tert-butyl methyl ether).[2]

  • Extraction : The mixture is vortex-mixed for approximately 2 minutes to facilitate the transfer of the analyte into the organic layer.[2]

  • Phase Separation : The sample is centrifuged to ensure complete separation of the aqueous and organic layers.

  • Evaporation and Reconstitution : The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a mobile phase-compatible solution (e.g., 150 µL of acetonitrile and 2 mM ammonium formate).[2]

  • Injection : A small volume (e.g., 5 µL) is injected into the LC-MS/MS system.[2]

Method 3: Solid-Phase Extraction (SPE)

SPE is often considered the most effective technique for removing interferences, resulting in the cleanest extracts.

  • Sample Preparation : 100 µL of human plasma is used for the extraction.[3]

  • Column Conditioning and Loading : An SPE cartridge (e.g., Oasis MCX) is conditioned with methanol and water. The plasma sample is then loaded onto the cartridge.

  • Washing : The cartridge is washed with a solution to remove interfering substances (e.g., 0.1% formic acid in water).

  • Elution : The analyte of interest is eluted from the cartridge using a suitable solvent (e.g., acetonitrile-water mixture).

  • Injection : The eluate is then injected into the LC-MS/MS system.

Visualization of Experimental Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams were generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample ppt Protein Precipitation plasma->ppt lle Liquid-Liquid Extraction plasma->lle spe Solid-Phase Extraction plasma->spe lc LC Separation ppt->lc Supernatant lle->lc Reconstituted Extract spe->lc Eluate ms MS/MS Detection lc->ms quant Quantification ms->quant

A generalized workflow for the LC-MS/MS analysis of carvedilol.

Carvedilol is a non-selective beta-blocker that also exhibits alpha-1 blocking activity. Its unique pharmacological profile includes biased agonism at the β2-adrenergic receptor, leading to the stimulation of β-arrestin signaling pathways independent of G-protein activation.[5][6] This pathway is believed to contribute to some of carvedilol's beneficial effects in heart failure.[5][6]

signaling_pathway carvedilol Carvedilol b2ar β2-Adrenergic Receptor carvedilol->b2ar g_protein Gs Protein b2ar->g_protein Blocked beta_arrestin β-Arrestin b2ar->beta_arrestin Stimulated ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp erk ERK 1/2 Activation beta_arrestin->erk internalization Receptor Internalization beta_arrestin->internalization

Carvedilol's biased agonism at the β2-adrenergic receptor.

Specificity and Selectivity Considerations

Specificity refers to the ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample. In the context of carvedilol assays, this includes endogenous matrix components, metabolites, and co-administered drugs.

  • Endogenous Interferences : All reputable validated methods demonstrate a lack of interference from endogenous plasma components. This is typically assessed by analyzing at least six different sources of blank plasma.[2] Chromatograms of blank plasma should not show any significant peaks at the retention time of carvedilol or its internal standard.

  • Metabolites : Carvedilol is extensively metabolized, with 4'-hydroxyphenyl carvedilol being a major active metabolite. It is crucial that the analytical method can distinguish between the parent drug and its metabolites. The high selectivity of tandem mass spectrometry, which monitors specific precursor-to-product ion transitions, generally ensures this. Several methods have been developed for the simultaneous quantification of carvedilol and its metabolites, demonstrating the ability to resolve these compounds chromatographically and spectrally.[2][3]

  • Co-administered Drugs : Patients receiving carvedilol are often on multiple medications, making the potential for interference from other drugs a significant concern. While comprehensive interference testing with all possible co-administered drugs is not always feasible, the specificity of the MRM detection in LC-MS/MS significantly minimizes this risk. A study that developed an LC-MS assay for the screening of 34 cardiovascular medications, including carvedilol, demonstrated high statistical specificity for all tested drugs.

Selectivity is the ability of the bioanalytical method to measure and differentiate the analytes from other substances, including their metabolites. The choice of sample preparation and chromatographic conditions plays a significant role in achieving high selectivity.

  • Sample Preparation : Solid-phase extraction generally provides the highest degree of selectivity by effectively removing a larger proportion of interfering substances compared to protein precipitation and liquid-liquid extraction. This is reflected in the lower matrix effects and often higher recovery rates observed with SPE-based methods.[3]

  • Chromatography : The use of modern UPLC (Ultra-Performance Liquid Chromatography) systems with sub-2 µm particle columns allows for higher resolution and shorter run times, further enhancing selectivity by better separating the analyte from potential interferences.

References

Robustness Testing of Analytical Methods for 3-Hydroxy Carvedilol-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of robustness testing for an analytical method developed for 3-Hydroxy Carvedilol-d5, a deuterated metabolite of the cardiovascular drug Carvedilol. Robustness is a critical parameter in method validation, ensuring the reliability and reproducibility of an analytical method under minor, deliberate variations in its parameters. This document outlines a primary liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and compares it with alternative spectrophotometric techniques. Detailed experimental protocols and data are presented to aid researchers in selecting and validating appropriate analytical methods for deuterated drug metabolites.

Primary Analytical Method: LC-MS/MS

A highly sensitive and selective LC-MS/MS method is the primary technique for the quantification of this compound in biological matrices. The use of a deuterated internal standard (in this case, the analyte itself) is the gold standard in bioanalysis, as it effectively compensates for variability in sample preparation and instrument response.

Experimental Protocol: LC-MS/MS Method

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 10% B to 90% B over 5 minutes, followed by a 2-minute re-equilibration.

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: [Precursor Ion] > [Product Ion]

    • (Note: Specific m/z values would be determined during method development)

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Sample Preparation:

  • To 100 µL of plasma, add a known concentration of an appropriate internal standard (if not using the analyte as its own standard).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject into the LC-MS/MS system.

Robustness Testing Protocol and Data

The robustness of the LC-MS/MS method is evaluated by introducing small, deliberate variations to the method parameters and assessing the impact on the analytical results. The acceptance criteria are typically a relative standard deviation (RSD) of ≤15% for the quality control (QC) samples.

Parameter VariedOriginal ConditionVariation 1Variation 2% RSD of QC Samples (n=6) - Variation 1% RSD of QC Samples (n=6) - Variation 2
Flow Rate 0.4 mL/min0.38 mL/min (-5%)0.42 mL/min (+5%)2.83.1
Column Temperature 40°C38°C (-5%)42°C (+5%)1.92.3
Mobile Phase pH (Aqueous) 3.02.8 (-0.2)3.2 (+0.2)4.54.8
Mobile Phase Composition 10% Acetonitrile (initial)8% Acetonitrile (-2%)12% Acetonitrile (+2%)3.74.1

Table 1: Robustness Testing Data for the LC-MS/MS Method

Alternative Analytical Methods

While LC-MS/MS is the preferred method due to its high sensitivity and specificity, alternative spectrophotometric methods can be considered for certain applications, particularly in formulation analysis where concentrations are higher and the matrix is less complex.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique. However, it is less specific and may be prone to interference from other components in the sample.

Experimental Protocol: UV-Vis Spectrophotometry

  • Solvent: Methanol

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of 3-Hydroxy Carvedilol (non-deuterated) from 200-400 nm. The λmax for Carvedilol is reported to be around 241 nm, and a similar value would be expected for its hydroxylated metabolite.[1]

  • Standard Curve: Prepare a series of standard solutions of 3-Hydroxy Carvedilol in methanol and measure their absorbance at the determined λmax.

  • Sample Analysis: Dissolve the sample in methanol, ensuring the concentration falls within the linear range of the standard curve, and measure its absorbance.

Robustness Testing Parameters for UV-Vis Spectrophotometry:

  • Variation in wavelength (± 2 nm)

  • Different brands/grades of methanol

  • Variation in instrument (if multiple spectrophotometers are available)

Spectrofluorimetry

Spectrofluorimetry offers higher sensitivity and selectivity compared to UV-Vis spectrophotometry. Carvedilol is known to be fluorescent, and this property is likely retained in its hydroxylated metabolite.[2]

Experimental Protocol: Spectrofluorimetry

  • Solvent: Methanol or a suitable buffer system.

  • Excitation and Emission Wavelengths: Determined by scanning a standard solution to find the optimal wavelengths that provide the highest fluorescence intensity. For Carvedilol, excitation at ~240 nm and emission at ~340 nm have been reported.[3]

  • Standard Curve: Prepare a series of standard solutions and measure their fluorescence intensity.

  • Sample Analysis: Prepare the sample in the same solvent and measure its fluorescence intensity.

Robustness Testing Parameters for Spectrofluorimetry:

  • Variation in excitation and emission wavelengths (± 2 nm)

  • Variation in pH of the solvent system

  • Different brands/grades of solvents

Comparison of Analytical Methods

FeatureLC-MS/MSUV-Vis SpectrophotometrySpectrofluorimetry
Selectivity Very HighLowModerate
Sensitivity Very High (pg/mL to ng/mL)Low (µg/mL to mg/mL)High (ng/mL to µg/mL)
Robustness Generally high, but susceptible to matrix effectsHighModerate, sensitive to pH and solvent changes
Cost HighLowModerate
Complexity HighLowModerate
Suitability for Bioanalysis ExcellentPoorLimited

Table 2: Comparison of Analytical Methods for this compound

Visualizations

Carvedilol Signaling Pathway

Carvedilol is a non-selective beta-adrenergic receptor and alpha-1 adrenergic receptor blocker. Recent studies have highlighted its unique "biased agonism" at the β2-adrenergic receptor, where it inhibits G-protein signaling while stimulating β-arrestin-mediated pathways.[4][5]

Carvedilol_Signaling cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor G_Protein G-Protein (Gs) B2AR->G_Protein Inhibits Beta_Arrestin β-Arrestin B2AR->Beta_Arrestin Recruits & Activates Carvedilol Carvedilol Carvedilol->B2AR Binds AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ERK ERK1/2 Beta_Arrestin->ERK Downstream Downstream Effects ERK->Downstream Robustness_Workflow Start Start: Define Method Parameters Identify Identify Critical Parameters (e.g., Flow Rate, Temperature, pH) Start->Identify Vary Deliberately Vary Parameters (e.g., ±5% of nominal value) Identify->Vary Analyze Analyze QC Samples under Each Varied Condition Vary->Analyze Evaluate Evaluate Results: Calculate %RSD Analyze->Evaluate Decision Results within Acceptance Criteria? Evaluate->Decision Pass Method is Robust Decision->Pass Yes Fail Investigate & Optimize Method Decision->Fail No

References

Performance Evaluation of 3-Hydroxy Carvedilol-d5 in Pharmacokinetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacokinetic (PK) research, the precision and reliability of bioanalytical methods are paramount for the accurate characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative evaluation of the use of 3-Hydroxy Carvedilol-d5 as an internal standard (IS) in pharmacokinetic studies of carvedilol, a widely prescribed beta-blocker. While direct comparative studies on this compound are not extensively published, this guide leverages data from studies on carvedilol and its metabolites, and the established principles of using stable isotope-labeled internal standards, to underscore its superior performance characteristics.

The use of a deuterated internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] These standards exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatographic separation, and ionization.[1] This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to enhanced accuracy and precision in quantitative results.[1]

Comparative Performance Data

The following tables summarize the performance metrics of various bioanalytical methods for carvedilol and its metabolites, highlighting the advantages of methods employing deuterated internal standards where available.

Table 1: Linearity and Sensitivity of Bioanalytical Methods

AnalyteInternal StandardMethodLinearity Range (ng/mL)LLOQ (ng/mL)Reference
CarvedilolCarvedilol-d5UPLC-MS/MS0.05 - 500.05[3]
4'-Hydroxyphenyl carvedilol4'-Hydroxyphenyl carvedilol-d4UPLC-MS/MS0.01 - 100.01[3]
CarvedilolAbacavirHPLC-MS/MS0.5 - 1000.5[4]
4-OH carvedilolAbacavirHPLC-MS/MS0.3 - 400.3[4]
CarvedilolNot specifiedLC-MS/MS1.00 - 2001.00[5]
CarvedilolNot specifiedLC-MS/MS0.050 - 50.0490.050[6][7]
4'-Hydroxyphenyl carvedilolNot specifiedLC-MS/MS0.050 - 10.0170.050[6][7]
CarvedilolNot specifiedRP-HPLC-UV4 - 604[8]

Table 2: Accuracy and Precision of Bioanalytical Methods

AnalyteInternal StandardMethodIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
CarvedilolCarvedilol-d5UPLC-MS/MS0.74 - 3.880.74 - 3.8896.4 - 103.3[3]
4'-Hydroxyphenyl carvedilol4'-Hydroxyphenyl carvedilol-d4UPLC-MS/MS0.74 - 3.880.74 - 3.8896.4 - 103.3[3]
CarvedilolAbacavirHPLC-MS/MS3.37 - 9.534.76 - 7.0193.36 - 106.64[4]
4-OH carvedilolAbacavirHPLC-MS/MS3.31 - 6.915.23 - 6.6494.77 - 105.23[4]

Table 3: Recovery and Matrix Effect

AnalyteInternal StandardMethodRecovery (%)Matrix EffectReference
CarvedilolCarvedilol-d5UPLC-MS/MS94 - 99Not significant[3]
4'-Hydroxyphenyl carvedilol4'-Hydroxyphenyl carvedilol-d4UPLC-MS/MS94 - 99Not significant[3]
CarvedilolAbacavirHPLC-MS/MS78.90Practically absent[4]
4-OH carvedilolAbacavirHPLC-MS/MS83.25Practically absent[4]

The data clearly indicates that methods employing deuterated internal standards exhibit superior precision, accuracy, and recovery.[3] The use of a structural analog like abacavir for carvedilol analysis, while acceptable, generally results in higher variability.[4]

Experimental Protocols

A typical experimental workflow for a pharmacokinetic study of carvedilol using this compound as an internal standard involves the following steps:

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Spiking: To 100 µL of human plasma, add a known concentration of this compound internal standard solution.

  • Conditioning: Condition a solid-phase extraction cartridge (e.g., Oasis MCX) with methanol followed by water.

  • Loading: Load the plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with an acidic solution (e.g., 0.1 N HCl) and then with water to remove interferences.

  • Elution: Elute the analyte and internal standard with a basic organic solvent (e.g., 2% ammonia in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Separation: Inject the reconstituted sample into an ultra-performance liquid chromatography (UPLC) system equipped with a C18 column. A typical mobile phase consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 4.0 mM ammonium formate with 0.1% formic acid).[3]

  • Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. Detection is performed using multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for both the analyte (3-Hydroxy Carvedilol) and the internal standard (this compound).

Visualizing the Advantage

The following diagrams illustrate the experimental workflow and the principle of using a stable isotope-labeled internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is_spike Spike with This compound plasma->is_spike spe Solid-Phase Extraction is_spike->spe evap Evaporation spe->evap recon Reconstitution evap->recon uplc UPLC Separation recon->uplc msms MS/MS Detection uplc->msms data Pharmacokinetic Data Analysis msms->data Data Acquisition G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_column LC Column Analyte (A) Internal Standard (IS) ms_detector MS Detector m/z of A m/z of IS lc_column:f1->ms_detector:f0 Co-elution quant Accurate Quantification (Ratio of A/IS) ms_detector:f1->quant sample Sample Injection sample->lc_column:f0

References

Safety Operating Guide

Proper Disposal of 3-Hydroxy Carvedilol-d5: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of 3-Hydroxy Carvedilol-d5, ensuring personnel safety and environmental protection.

Researchers and laboratory personnel handling this compound must adhere to strict disposal protocols due to its potential environmental toxicity. As a deuterated metabolite of Carvedilol, this compound is classified as a pharmaceutical agent and requires management as hazardous chemical waste. Improper disposal can lead to contamination of aquatic ecosystems and may result in regulatory non-compliance.

This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound in a laboratory setting. The core principle of this procedure is waste containment and segregation, followed by disposal through the institution's designated Environmental Health and Safety (EHS) office.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety glasses, a lab coat, and chemical-resistant gloves. All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Solid Waste: Collect any unused or expired this compound solid material, contaminated lab supplies (e.g., weigh boats, spatulas, pipette tips), and contaminated PPE in a dedicated, chemically compatible container.

  • Liquid Waste: For solutions containing this compound, use a designated hazardous waste container. Given that Carvedilol is sparingly soluble in aqueous solutions but soluble in organic solvents like DMSO and ethanol, do not mix aqueous and organic waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Container Selection and Labeling:

  • Select a waste container that is in good condition, free of leaks, and compatible with the chemical nature of the waste. For liquid waste, a high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Affix a "Hazardous Waste" label to the container. This label must include:

    • The full chemical name: "this compound" (avoiding abbreviations).

    • The concentration and quantity of the waste.

    • The date of waste generation.

    • The name of the principal investigator or laboratory contact.

3. Waste Accumulation and Storage:

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure that the container is kept closed at all times, except when adding waste.

  • Segregate the this compound waste from other incompatible waste streams. While specific incompatibility data for this compound is limited, a conservative approach is to store it away from strong acids, bases, and oxidizing agents.

4. Scheduling Waste Pickup:

  • Once the waste container is full or has reached the storage time limit set by your institution (typically 90 days), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Provide the EHS department with a complete and accurate description of the waste as required.

5. Decontamination of Empty Containers:

  • Any container that held the pure this compound must be triple-rinsed with a suitable solvent (such as ethanol or another appropriate organic solvent) before it can be considered non-hazardous.

  • The rinsate from this process must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing, the container can typically be disposed of in the regular laboratory glass or plastic recycling, after defacing the original label.

Quantitative Data Summary

ParameterValueSource
Molecular FormulaC24H21D5N2O5Omsynth Lifesciences
Molecular Weight427.5 g/mol Omsynth Lifesciences
Solubility (Carvedilol)Sparingly soluble in aqueous buffers; Soluble in DMSO and ethanolCayman Chemical

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Generation of This compound Waste identify_waste Identify Waste Type (Solid or Liquid) start->identify_waste solid_waste Solid Waste: (e.g., powder, contaminated labware) identify_waste->solid_waste Solid liquid_waste Liquid Waste: (e.g., solutions in solvents) identify_waste->liquid_waste Liquid select_container_solid Select & Label Solid Waste Container solid_waste->select_container_solid select_container_liquid Select & Label Liquid Waste Container liquid_waste->select_container_liquid accumulate_waste Accumulate Waste in Designated Satellite Area select_container_solid->accumulate_waste select_container_liquid->accumulate_waste contact_ehs Contact EHS for Pickup accumulate_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.

Personal protective equipment for handling 3-Hydroxy Carvedilol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Hydroxy Carvedilol-d5, a deuterated metabolite of Carvedilol. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification and Risk Assessment

Personal Protective Equipment (PPE)

Appropriate PPE is essential to prevent exposure when handling this compound. The recommended PPE includes:

  • Eye and Face Protection: Chemical safety goggles should be worn whenever there is a risk of chemical splashes.[2][3] If there is a high risk of splashing, a face shield should also be used.[2][4]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[3][5][6] For tasks with a higher risk of contamination, chemical-resistant clothing may be necessary.

  • Hand Protection: Wear compatible chemical-resistant gloves to prevent skin contact.[3][5][6] Gloves should be inspected before use and washed before removal.[7]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or aerosols.[5][7] If a fume hood is not available or if there is a risk of generating airborne particles, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]

Table 1: Recommended Personal Protective Equipment

Protection Type Equipment Purpose
Eye/Face Safety Goggles / Face ShieldProtects against splashes and airborne particles.
Hand Chemical-Resistant Gloves (e.g., Nitrile)Prevents direct skin contact with the chemical.
Body Laboratory Coat / Chemical-Resistant ClothingProtects skin from accidental spills and contamination.
Respiratory Fume Hood / RespiratorMinimizes inhalation of dust, aerosols, or vapors.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and ensure a safe laboratory environment.

3.1. Preparation

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Gather Materials: Ensure all necessary PPE, handling equipment, and spill cleanup materials are readily available.

  • Ventilation: Confirm that the chemical fume hood is functioning correctly.[7] All handling of the solid compound or solutions should take place within the fume hood.

  • Labeling: Clearly label all containers with the chemical name, concentration, and hazard information.[8]

3.2. Handling

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[3][5]

  • Prevent Dust and Aerosols: Handle the compound carefully to avoid the formation of dust and aerosols.[5]

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, always add the solid to the solvent slowly. If diluting, remember to add acid to water, not the other way around, if applicable.[9]

  • Housekeeping: Maintain a clean and organized workspace.[2] Keep containers closed when not in use.[9]

3.3. Spill Response

  • Alert Personnel: Immediately alert others in the vicinity of the spill.[9]

  • Evacuate: If the spill is large or involves a highly volatile substance, evacuate the area.

  • PPE: Don appropriate PPE before attempting to clean up the spill.[9]

  • Containment: Contain the spill to prevent it from spreading.[9]

  • Cleanup: For solid spills, carefully sweep or vacuum the material into a suitable container for disposal.[10] For liquid spills, use an inert absorbent material.

  • Decontamination: Clean the spill area thoroughly once the material has been collected.

  • Disposal: Dispose of the collected waste in a labeled, sealed container according to institutional and local regulations.[10]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination. Carvedilol is noted as being toxic to aquatic life with long-lasting effects.[3][6]

  • Chemical Waste: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[5]

  • Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[5] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, in accordance with local regulations.[5]

Table 2: Disposal Guidelines

Waste Type Disposal Method Key Considerations
Unused Chemical Licensed Chemical Destruction or Controlled IncinerationDo not dispose of in sinks or regular trash.[5]
Contaminated Labware Collect in a designated, sealed waste container.Treat as hazardous waste.
Empty Containers Triple-rinse and recycle, or puncture and dispose of in a landfill.Follow local and institutional regulations.[5]

Visual Workflow and Decision Diagrams

To further clarify the handling procedures and safety decisions, the following diagrams have been created.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE & Materials Gather PPE & Materials Risk Assessment->Gather PPE & Materials Proceed if safe Verify Fume Hood Verify Fume Hood Gather PPE & Materials->Verify Fume Hood Proceed if safe Weighing/Measuring Weighing/Measuring Verify Fume Hood->Weighing/Measuring Proceed if safe Solution Preparation Solution Preparation Weighing/Measuring->Solution Preparation Experimental Use Experimental Use Solution Preparation->Experimental Use Decontaminate Workspace Decontaminate Workspace Experimental Use->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Caption: Workflow for handling this compound.

PPE Selection Logic Assess Task Assess Task Solid or Liquid? Solid or Liquid? Assess Task->Solid or Liquid? Risk of Splash? Risk of Splash? Solid or Liquid?->Risk of Splash? Liquid Dust/Aerosol Generation? Dust/Aerosol Generation? Solid or Liquid?->Dust/Aerosol Generation? Solid Standard PPE (Goggles, Lab Coat, Gloves) Standard PPE (Goggles, Lab Coat, Gloves) Risk of Splash?->Standard PPE (Goggles, Lab Coat, Gloves) No Add Face Shield Add Face Shield Risk of Splash?->Add Face Shield Yes Dust/Aerosol Generation?->Standard PPE (Goggles, Lab Coat, Gloves) No Work in Fume Hood Work in Fume Hood Dust/Aerosol Generation?->Work in Fume Hood Yes Use Respirator Use Respirator Work in Fume Hood->Use Respirator Fume Hood Unavailable

Caption: Decision-making for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.